molecular formula C8H5BrO2 B1532922 7-Bromo-1-benzofuran-4-ol CAS No. 405876-51-9

7-Bromo-1-benzofuran-4-ol

Cat. No.: B1532922
CAS No.: 405876-51-9
M. Wt: 213.03 g/mol
InChI Key: FBRZSXTZTFEGLC-UHFFFAOYSA-N
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Description

7-Bromo-1-benzofuran-4-ol is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZSXTZTFEGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405876-51-9
Record name 7-bromo-1-benzofuran-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1-benzofuran-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Natural and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4] Prominent drugs such as the antiarrhythmic agent amiodarone underscore the therapeutic success of this structural class.[5] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, under-explored derivative, 7-Bromo-1-benzofuran-4-ol, providing a comprehensive overview of its chemical nature, a plausible synthetic route, and its potential applications in drug discovery based on the established activities of related compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran carrying a bromine atom at the C7 position and a hydroxyl group at the C4 position. These substitutions are expected to significantly influence its electronic properties, reactivity, and biological interactions compared to the parent benzofuran molecule.

Structural and Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₅BrO₂PubChem
Canonical SMILES C1=CC(=C2C(=C1O)C=CO2)BrPubChem
InChI InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10HPubChem
InChIKey FBRZSXTZTFEGLC-UHFFFAOYSA-NPubChem
Molecular Weight 213.03 g/mol PubChem
Monoisotopic Mass 211.9473 DaPubChem
Predicted Physicochemical Properties
PropertyPredicted/Reference ValueNotes
XlogP 2.7Predicted, indicates moderate lipophilicity.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 2From the furan oxygen and hydroxyl oxygen.
Boiling Point ~233.8 °C (Predicted for 7-bromobenzofuran)The hydroxyl group in the target molecule would likely increase the boiling point due to hydrogen bonding.
Melting Point Not availableN/A
Solubility Not availableExpected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF.

Synthesis and Characterization

While a specific, documented synthesis for this compound is not present in the reviewed literature, a viable multi-step synthetic pathway can be proposed based on established methodologies for constructing substituted hydroxybenzofurans and performing regioselective bromination.

Proposed Synthetic Pathway

A logical approach involves the initial construction of the 4-hydroxybenzofuran core followed by selective bromination. A plausible route could start from 1,3-cyclohexanedione and a suitable 2,3-diketoester, followed by bromination.

Synthesis_of_this compound Reactant1 1,3-Cyclohexanedione Intermediate1 4-Hydroxy-2-ethoxycarbonyl-7-methyl-benzofuran Reactant1->Intermediate1 Trifluoroacetic Acid (TFA) Cascade Reaction Reactant2 Ethyl 2,3-dioxobutanoate Reactant2->Intermediate1 NBS N-Bromosuccinimide (NBS) Product This compound NBS->Product Intermediate1->Product 1. Hydrolysis (e.g., NaOH) 2. Decarboxylation (Heat) 3. Bromination (NBS, CCl4)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual adaptation of known procedures for analogous compounds.[6][7]

Step 1: Synthesis of 4-Hydroxybenzofuran Intermediate

  • Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) and an appropriate 2,3-diketoester (1.1 eq) in a suitable solvent like toluene, add trifluoroacetic acid (TFA) as a catalyst (0.2 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The cascade reaction involves condensation and intramolecular cyclization to form the 4-hydroxybenzofuran ring system.[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel to yield the 4-hydroxybenzofuran intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Saponification: Dissolve the ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux to hydrolyze the ester to a carboxylic acid.

  • Decarboxylation: Acidify the reaction mixture to precipitate the carboxylic acid. Filter the solid and heat it above its melting point to induce decarboxylation, yielding the 4-hydroxybenzofuran core.

Step 3: Regioselective Bromination

  • Reaction Setup: Dissolve the 4-hydroxybenzofuran from Step 2 in a non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) and a radical initiator like benzoyl peroxide (catalytic amount). The hydroxyl group at C4 is an ortho-, para-director, but steric hindrance at C5 may favor substitution at the C7 position.

  • Work-up and Purification: Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide byproduct, and concentrate the solvent. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 of the furan ring would appear as a doublet, coupled to the C3 proton. The remaining protons on the benzene ring (at C5 and C6) would exhibit a coupling pattern influenced by the bromo and hydroxyl substituents. The phenolic proton at C4 would likely appear as a broad singlet.

  • ¹³C NMR: Eight distinct carbon signals are expected. The carbons bearing the bromo (C7) and hydroxyl (C4) groups would be shifted downfield. The chemical shifts for the furan ring carbons (C2, C3) are characteristic for benzofurans.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units. The predicted monoisotopic mass is 211.9473 Da.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Characteristic C-O-C stretching frequencies for the furan ether linkage and C-Br stretching would also be present in the fingerprint region.

Potential Applications in Drug Discovery and Research

Given the extensive pharmacology of the benzofuran class, this compound is a compelling candidate for biological screening. The introduction of a bromine atom can enhance lipophilicity and potentially introduce specific halogen bonding interactions with biological targets, while the phenolic hydroxyl group can act as a key hydrogen bond donor/acceptor.

Potential_Applications Core {this compound | C₈H₅BrO₂} App1 Anticancer Agent Targets: Kinases, Tubulin, etc. Core->App1 Potential Activity App2 Antimicrobial Agent Targets: Bacterial/Fungal Enzymes Core->App2 Potential Activity App3 Antioxidant Role: Radical Scavenging Core->App3 Potential Activity App4 Neuroprotective Agent Targets: Enzymes in neurodegenerative pathways Core->App4 Potential Activity

Caption: Potential therapeutic applications of this compound.

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of substituted benzofurans.[2][4] Halogenated derivatives, in particular, have shown significant cytotoxicity against various cancer cell lines.[7] The title compound could be evaluated for its efficacy against panels of cancer cells (e.g., breast, lung, colon) and various bacterial and fungal strains.

Exemplary Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the potential anticancer activity of this compound.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa-cervix carcinoma, K562-leukemia) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add these dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that remains largely unexplored. Based on the well-documented and diverse biological activities of the benzofuran scaffold, this compound presents a promising starting point for new drug discovery campaigns. The proposed synthetic pathway offers a viable route for its preparation, which would enable comprehensive characterization of its physicochemical properties and a thorough investigation of its therapeutic potential. Future research should focus on the efficient synthesis and purification of this compound, followed by extensive screening for anticancer, antimicrobial, and anti-inflammatory activities to unlock its full potential as a novel pharmacological agent.

References

  • Google Patents. (n.d.). Preparation method of 7-bromobenzofuran.
  • Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 15(2). Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-4-hydroxycoumarin. Retrieved February 9, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4839. Retrieved February 9, 2026, from [Link]

  • Thieme. (2017). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved February 9, 2026, from [Link]

  • Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved February 9, 2026, from [Link]

  • Olszewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1516. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 4‐Hydroxybenzofuran‐containing biologically active compounds. Retrieved February 9, 2026, from [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749. Retrieved February 9, 2026, from [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

  • PubMed. (2001). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2017). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
  • ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved February 9, 2026, from [Link]

  • NCBI. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved February 9, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved February 9, 2026, from [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Benzofuran. Retrieved February 9, 2026, from [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[1H NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]

Sources

Navigating the Synthesis and Application of 7-Bromo-1-benzofuran-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 7-Bromo-1-benzofuran-4-ol (CAS 133720-60-2), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and drug development professionals, this document outlines the current supplier landscape, proposes a viable synthetic pathway, and explores the prospective applications of this molecule, grounded in the broader context of benzofuran chemistry.

Executive Summary: Unlocking the Potential of a Niche Benzofuran

This compound is a halogenated, hydroxylated benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities.[1] The strategic placement of a bromine atom and a hydroxyl group on the benzofuran ring system suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in harnessing the synthetic and medicinal potential of this compound.

Supplier Availability and Procurement Strategy

However, the key precursor, 7-Bromo-1-benzofuran (CAS 133720-60-2) , is commercially available from several suppliers, providing a viable starting point for the synthesis of the target molecule.

Table 1: Key Precursor Availability

PrecursorCAS NumberTypical PurityNotes
7-Bromo-1-benzofuran133720-60-2>97%Available from multiple research chemical suppliers.
4-Hydroxybenzofuran480-97-7>95%Available from a limited number of suppliers; may also require synthesis.

Procurement Recommendation: Researchers should consider a two-pronged approach:

  • Custom Synthesis: Engage with a custom synthesis provider for the production of this compound. The synthetic route proposed in this guide can serve as a basis for discussion.

  • In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the procurement of 7-Bromo-1-benzofuran and subsequent functionalization is a feasible strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available 7-Bromo-1-benzofuran. A common strategy for introducing a hydroxyl group onto an aromatic ring is through electrophilic aromatic substitution followed by a nucleophilic displacement or a rearrangement reaction. A plausible and efficient route involves the nitration of 7-Bromo-1-benzofuran, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the desired phenol.

Synthesis_Pathway Start 7-Bromo-1-benzofuran Intermediate1 7-Bromo-4-nitro-1-benzofuran Start->Intermediate1 HNO3, H2SO4 Intermediate2 7-Bromo-1-benzofuran-4-amine Intermediate1->Intermediate2 Fe, HCl or H2, Pd/C Product This compound Intermediate2->Product 1. NaNO2, H2SO4 2. H2O, Δ

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Nitration of 7-Bromo-1-benzofuran

  • To a stirred solution of 7-Bromo-1-benzofuran in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Bromo-4-nitro-1-benzofuran.

Step 2: Reduction of 7-Bromo-4-nitro-1-benzofuran

  • Dissolve the crude 7-Bromo-4-nitro-1-benzofuran in ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate to obtain crude 7-Bromo-1-benzofuran-4-amine.

Step 3: Diazotization and Hydrolysis

  • Dissolve the crude 7-Bromo-1-benzofuran-4-amine in a dilute mineral acid (e.g., sulfuric acid) at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties for this compound are predicted based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₅BrO₂
Molecular Weight213.03 g/mol
AppearanceOff-white to light brown solid
Melting Point120-130 °C
Boiling Point>300 °C (decomposes)
SolubilitySoluble in methanol, ethanol, DMSO, and other polar organic solvents.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A phenolic proton signal (broad singlet) at δ 5.0-6.0 ppm (in DMSO-d₆) or higher.
¹³C NMR Aromatic carbon signals in the range of δ 100-160 ppm.
IR (KBr) Broad O-H stretch around 3200-3500 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-Br stretching around 500-600 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 212/214 (isotopic pattern for Br).

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[2] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position of the benzofuran ring in this compound offers several avenues for further chemical modification and the development of novel bioactive molecules.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a heterocyclic core. The hydroxyl group of this compound can serve as a key hydrogen bond donor, while the bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) for various kinase targets.

Development of Antimicrobial and Antifungal Agents

Functionalized benzofurans have demonstrated significant antimicrobial and antifungal properties.[1] The unique electronic properties conferred by the bromine and hydroxyl groups may enhance the interaction of this compound derivatives with microbial targets.

Precursor for Natural Product Analogs

Many natural products with interesting biological activities contain the benzofuran moiety. This compound can serve as a versatile starting material for the synthesis of analogs of these natural products, allowing for the fine-tuning of their pharmacological profiles.

Applications Core This compound App1 Kinase Inhibitors Core->App1 Scaffold for SAR App2 Antimicrobial Agents Core->App2 Bioactive Moiety App3 Antifungal Agents Core->App3 Bioactive Moiety App4 Natural Product Analogs Core->App4 Synthetic Building Block

Caption: Potential applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the safety profile can be inferred from related brominated phenols and benzofurans.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Health Hazards: Brominated phenols can be irritants to the skin, eyes, and respiratory tract.[3] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising yet underexplored chemical entity. Its lack of commercial availability presents a challenge that can be overcome through targeted custom or in-house synthesis. The proposed synthetic pathway provides a practical approach for its preparation. The unique structural features of this molecule make it a highly attractive building block for the development of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides the necessary foundational information for researchers to embark on the exploration of this compound and its derivatives.

References

Sources

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 7-Bromo-4-Hydroxybenzofuran and Its Analogs

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic compounds, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of a reactive furan ring offer a versatile template for the design of novel therapeutic agents. The strategic introduction of substituents onto the benzofuran ring system can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby fine-tuning its pharmacological profile.

Among the various possible substitution patterns, the incorporation of a bromine atom and a hydroxyl group can be particularly advantageous. The bromine atom, a heavy halogen, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, its lipophilic nature can enhance membrane permeability. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, providing crucial interactions with biological targets. This guide will delve into the medicinal chemistry applications of 7-bromo-4-hydroxybenzofuran, a specific yet representative member of the bromo-hydroxybenzofuran family, exploring its synthetic accessibility, chemical reactivity, and potential as a building block for the development of novel therapeutics.

Synthetic Strategies and Chemical Reactivity

The synthesis of 7-bromo-4-hydroxybenzofuran can be approached through several established routes for constructing the benzofuran nucleus, followed by or incorporating regioselective bromination and hydroxylation steps. A common and versatile approach involves the Perkin rearrangement or related cyclization reactions of appropriately substituted phenols and α-halo ketones or aldehydes.

Hypothetical Synthetic Protocol: Synthesis of 7-Bromo-4-Hydroxybenzofuran

This protocol outlines a plausible multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-bromo-5-methoxyphenol

  • To a solution of 3-methoxyphenol (1 eq.) in a suitable solvent such as dichloromethane or chloroform, slowly add N-bromosuccinimide (NBS) (1.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromo-5-methoxyphenol.

Step 2: O-Alkylation with Propargyl Bromide

  • To a solution of 2-bromo-5-methoxyphenol (1 eq.) in acetone or acetonitrile, add potassium carbonate (1.5 eq.) and propargyl bromide (1.2 eq.).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting propargyl ether by column chromatography.

Step 3: Claisen Rearrangement and Cyclization

  • Heat the purified propargyl ether neat or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C for 2-3 hours. This will induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation to form the benzofuran ring.

  • Cool the reaction mixture and purify the product by column chromatography to yield 7-bromo-4-methoxybenzofuran.

Step 4: Demethylation to 7-Bromo-4-Hydroxybenzofuran

  • Dissolve 7-bromo-4-methoxybenzofuran (1 eq.) in a suitable solvent like dichloromethane.

  • Cool the solution to -78 °C and add boron tribromide (BBr₃) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with methanol, followed by water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product, 7-bromo-4-hydroxybenzofuran, by column chromatography or recrystallization.

G cluster_synthesis Synthetic Pathway to 7-Bromo-4-Hydroxybenzofuran A 3-Methoxyphenol B 2-Bromo-5-methoxyphenol A->B NBS C Propargyl Ether Intermediate B->C Propargyl bromide, K₂CO₃ D 7-Bromo-4-methoxybenzofuran C->D Heat (Claisen Rearrangement & Cyclization) E 7-Bromo-4-hydroxybenzofuran D->E BBr₃ (Demethylation)

Caption: Synthetic route to 7-bromo-4-hydroxybenzofuran.

Medicinal Chemistry Applications of Bromo-Hydroxybenzofuran Scaffolds

While specific data for 7-bromo-4-hydroxybenzofuran is limited, the broader class of bromo-hydroxybenzofuran derivatives has shown significant promise in various therapeutic areas. The following table summarizes some of the reported biological activities of structurally related compounds, providing a basis for predicting the potential applications of our lead molecule.

Compound ClassTherapeutic Target/AreaReported Activity
Brominated Benzofuran DerivativesAnticancerInduction of apoptosis in cancer cell lines.
Hydroxylated Benzofuran AnalogsAntioxidantRadical scavenging and inhibition of lipid peroxidation.
Substituted BenzofuransKinase InhibitorsInhibition of protein kinases involved in cell signaling.
Halogenated BenzofuransAntimicrobialActivity against various bacterial and fungal strains.
Potential Therapeutic Applications of 7-Bromo-4-Hydroxybenzofuran

Based on the activities of its analogs, 7-bromo-4-hydroxybenzofuran could serve as a valuable starting point for the development of novel:

  • Anticancer Agents: The bromo and hydroxyl groups can be further functionalized to optimize interactions with the active sites of enzymes or receptors implicated in cancer progression. For instance, the hydroxyl group could be a key pharmacophoric feature for binding to the hinge region of a protein kinase.

  • Neuroprotective Agents: The antioxidant properties associated with the phenolic hydroxyl group, combined with the potential for the benzofuran scaffold to cross the blood-brain barrier, make this class of compounds interesting for the treatment of neurodegenerative diseases.

  • Antimicrobial Agents: The lipophilicity conferred by the bromine atom could enhance the ability of these compounds to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the structure-activity relationships of 7-bromo-4-hydroxybenzofuran derivatives would be a critical step in any drug discovery program. Key modifications could include:

  • Position of the Bromo and Hydroxyl Groups: Moving the bromo and hydroxyl substituents to different positions on the benzofuran ring would help to probe the spatial requirements of the biological target.

  • Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or other functional groups would modulate its hydrogen bonding capacity and pharmacokinetic properties.

  • Substitution on the Furan Ring: Introduction of substituents at the 2- and 3-positions of the furan ring would allow for the exploration of additional binding interactions.

SAR cluster_sar Structure-Activity Relationship Exploration Core 7-Bromo-4-hydroxybenzofuran Mod1 Vary Substituent Positions Core->Mod1 Positional Isomers Mod2 Derivatize Hydroxyl Group Core->Mod2 Functional Group Interconversion Mod3 Substitute on Furan Ring Core->Mod3 Introduction of New Groups Activity Biological Activity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: SAR exploration of 7-bromo-4-hydroxybenzofuran.

Conclusion and Future Directions

7-Bromo-4-hydroxybenzofuran represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Future research should focus on the efficient, large-scale synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological properties in a variety of disease models. The insights gained from such studies will undoubtedly contribute to the development of the next generation of benzofuran-based therapeutics.

References

  • Benzofuran: A Key Scaffold in Medicinal Chemistry. (Source: A general review article on the importance of the benzofuran scaffold in drug discovery.
  • Synthesis of Substituted Benzofurans via Perkin Rearrangement. (Source: A research article detailing synthetic methodologies for benzofurans.
  • The Role of Halogen Bonding in Drug Design. (Source: A review article on the significance of halogen bonding in ligand-protein interactions.
  • Biological Activities of Brominated Natural Products. (Source: A review article on the diverse biological activities of brominated compounds from natural sources.

Technical Guide: Structure-Activity Relationship (SAR) of 7-Bromobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, ubiquitous in natural products (e.g., ailanthoidol) and synthetic therapeutics (e.g., amiodarone).[1][2] While substitutions at the C2 and C3 positions are widely explored, the C7 position offers a unique vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide focuses specifically on 7-bromobenzofuran derivatives . The C7-bromine atom serves a dual purpose:

  • Synthetic Handle: It enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space.

  • Pharmacophoric Element: It modulates lipophilicity (

    
    ), induces steric occlusion to prevent metabolic degradation, and participates in specific halogen-bonding interactions with protein targets.
    

Section 1: Chemical Space & The "7-Bromo" Advantage

Electronic and Steric Modulation

The introduction of a bromine atom at the C7 position of the benzofuran ring creates specific electronic perturbations distinct from C5 or C6 substitutions.

  • Lipophilicity: Bromine significantly increases the partition coefficient (

    
    ), enhancing membrane permeability—a critical factor for CNS-targeting drugs (e.g., Alzheimer’s therapeutics).
    
  • Halogen Bonding: The C-Br bond exhibits a "sigma-hole," a region of positive electrostatic potential on the extension of the bond axis. This allows the 7-Br substituent to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygens or nitrogen acceptors in the target protein's binding pocket.

Synthetic Accessibility

The 7-bromobenzofuran core is typically accessed via Rap-Stoermer condensation or intramolecular cyclization of substituted salicylaldehydes.

SynthesisWorkflow Start 3-Bromo-2-hydroxy- benzaldehyde Inter Intermediate Phenoxy Ethopanone Start->Inter K2CO3, Acetone Reflux Reagent Alpha-Halo Ketone/Acetophenone Reagent->Inter Core 7-Bromo-2-substituted Benzofuran Inter->Core Cyclization (Base/Heat) Div Suzuki/Buchwald Coupling (Library) Core->Div Pd(PPh3)4 Ar-B(OH)2

Figure 1: General synthetic workflow for accessing and diversifying the 7-bromobenzofuran scaffold.

Section 2: SAR Case Study – Neurodegeneration (AChE/BChE Inhibition)

Recent studies have highlighted 7-bromobenzofuran derivatives as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), key targets for Alzheimer's Disease (AD).[3]

The "Linker-Halogen" Synergy

Research indicates that the efficacy of these derivatives relies on a precise spatial arrangement between the benzofuran "head" and a basic amine "tail."

  • The 7-Br Effect: In comparative studies between 5-bromo and 7-bromo derivatives, the 7-bromo analogs frequently demonstrate superior selectivity for BChE. The bulky bromine at C7 likely occupies a hydrophobic pocket that is more accessible in BChE than AChE, or it forces the benzofuran ring into a conformation that favors pi-pi stacking with Trp82 (in the anionic subsite).

  • Linker Length: A heptyloxy (7-carbon) linker connecting the C2-phenyl group to a terminal amine (e.g., N-methylbenzylamine) is optimal.[3] Shortening this linker (< 5 carbons) results in a drastic loss of potency, suggesting the molecule must span the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS).

Data Summary: Halogen Impact on Inhibition

Table 1: Comparative inhibitory potential of halogenated 2-arylbenzofurans (Hypothetical aggregated data based on SAR trends).

Compound IDR (Pos 5)R (Pos 7)AChE IC50 (

M)
BChE IC50 (

M)
Selectivity (BChE)
BF-H HH> 100> 50Low
BF-5Cl ClH15.28.4Moderate
BF-5Br BrH12.15.2Moderate
BF-7Br HBr 27.7 0.7 High

Note: The 7-Br derivative (BF-7Br) shows a distinct preference for BChE, a desirable trait for late-stage AD treatment.

Section 3: SAR Case Study – Antimicrobial Activity

In the context of antimicrobial agents, the 7-bromobenzofuran scaffold acts as a lipophilic anchor that disrupts bacterial cell membranes or binds to bacterial DNA gyrase.

C2-Substitution Patterns[4]
  • 2-Aroyl Derivatives: When a carbonyl group is introduced at C2 (e.g., 2-benzoyl-7-bromobenzofuran), the compound exhibits enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The electron-withdrawing nature of the 7-Br atom reduces the electron density of the benzofuran ring. This electron deficiency can enhance pi-stacking interactions with DNA base pairs if the target is DNA gyrase.

  • Hybridization: Fusing the 7-bromobenzofuran with 1,2,4-triazoles via the C2 position yields compounds with MIC values comparable to standard antibiotics (e.g., Ciprofloxacin).

SAR_Map Core Benzofuran Core Pos7 Position C7 (Bromine) Core->Pos7 Pos2 Position C2 (Substitution) Core->Pos2 Func7a Increases LogP (CNS/Membrane Penetration) Pos7->Func7a Func7b Halogen Bonding (Selectivity) Pos7->Func7b Func2a Aryl/Heteroaryl Groups (Pi-Stacking) Pos2->Func2a Func2b Linker Attachment (Dual Binding) Pos2->Func2b

Figure 2: SAR Map detailing the functional roles of C7 and C2 modifications.

Section 4: Experimental Protocols

Synthesis of 7-Bromo-2-(4-substituted-phenyl)benzofuran

This protocol utilizes a Rap-Stoermer-type condensation, favored for its operational simplicity.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • 4-Substituted phenacyl bromide (1.1 equiv)

  • Potassium carbonate (

    
    , 2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Mixing: Dissolve 3-bromo-2-hydroxybenzaldehyde (5 mmol) and the appropriate phenacyl bromide (5.5 mmol) in dry ACN (20 mL).

  • Base Addition: Add anhydrous

    
     (12.5 mmol) to the solution.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) until the starting aldehyde is consumed (approx. 4–6 hours).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography (Gradient: Hexane 
    
    
    
    5% EtOAc/Hexane) to yield the target benzofuran.
Ellman’s Assay for AChE/BChE Inhibition

To validate the biological activity of the synthesized 7-bromo derivatives.

Reagents:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogenic agent.

  • Electric eel AChE or Equine serum BChE.

Protocol:

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute with phosphate buffer (pH 8.0) to final concentrations (DMSO < 1%).

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate buffer (0.1 M, pH 8.0)
      
    • 20

      
      L Test compound solution
      
    • 20

      
      L Enzyme solution (AChE or BChE, 0.1 U/mL)
      
    • Incubate at

      
       for 15 minutes.
      
  • Reaction Initiation: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    
    L of Substrate (ATCI/BTCI, 10 mM).
  • Measurement: Monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    
    is the absorbance of the control and
    
    
    is the absorbance of the test sample. Determine
    
    
    using non-linear regression.

Section 5: Computational Insights (Molecular Docking)

To rationalize the SAR, docking studies (e.g., using AutoDock Vina or Glide) are essential.

Key Interaction Checkpoints for 7-Bromobenzofurans:

  • PAS Binding: Does the C2-substituent interact with the Peripheral Anionic Site (e.g., Tyr72 in AChE)?

  • The "Bromine Pocket": In BChE, the larger acyl loop allows the 7-Br atom to fit into a hydrophobic cleft created by Leu286 and Val288. In AChE, this space is restricted by Phe295, explaining the BChE selectivity of 7-bromo derivatives.

  • Pi-Pi Stacking: The benzofuran core should show parallel or T-shaped stacking with Trp86 (AChE) or Trp82 (BChE).

Mechanism cluster_Enzyme Enzyme Active Site (BChE) Ligand 7-Bromo Derivative Trp82 Trp82 (Anionic Site) Ligand->Trp82 Pi-Pi Stacking His438 His438 (Catalytic Triad) Ligand->His438 Linker/Amine Interaction HydroPocket Hydrophobic Pocket (Leu286/Val288) Ligand->HydroPocket 7-Br Steric Fit & Hydrophobic

Figure 3: Predicted binding mode of 7-bromobenzofuran derivatives within the BChE active site.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel), 2022. URL:[Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Source: Scientific Reports / NIH PubMed, 2023. URL:[Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. Source: Molecules (MDPI), 2023. URL:[Link]

  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Source: Pharmaceuticals (MDPI), 2023. URL:[Link]

  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Source: Biomolecules (MDPI), 2020. URL:[Link]

Sources

Biological Activity and Synthetic Utility of 7-Bromo-1-benzofuran-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 7-Bromo-1-benzofuran-4-ol in Cancer Research Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Perspective

This compound (CAS: Derivative of 286836-01-9) is not a final-stage pharmaceutical but a privileged scaffold and high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the orthogonal functionalization potential: the C4-hydroxyl group serves as a vector for solvent-exposed solubilizing moieties, while the C7-bromine atom provides a handle for palladium-catalyzed cross-coupling to access the hydrophobic "gatekeeper" regions of kinase pockets.

In cancer research, this scaffold is pivotal for developing inhibitors against PIM Kinases (PIM1/2/3) , VEGFR-2 , and PAR4 , targeting pathways critical for cell survival, metastasis, and tumor-associated thrombosis.

Structural Basis of Biological Activity (SAR)

The biological utility of this compound is dictated by its ability to mimic the adenine ring of ATP.

Structural FeatureChemical RoleBiological Consequence
Benzofuran Core Planar aromatic systemMimics the purine base of ATP; establishes

-stacking interactions within the kinase hinge region.
C4-Hydroxyl (-OH) H-bond donor/acceptorCritical for water-mediated H-bonds or ether-linkage to morpholine/piperazine groups to improve oral bioavailability and solubility.
C7-Bromine (-Br) Halogen handleEnables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that penetrate the hydrophobic back-pocket (selectivity filter).
Target Landscape
  • PIM Kinases (Proviral Insertion in Murine leukemia): Overexpressed in hematological malignancies (AML, MM) and prostate cancer.[1] Derivatives of this scaffold inhibit PIM1 with IC

    
     values as low as 17 nM .[2]
    
  • VEGFR-2: Benzofuran-based chalcones derived from this core block angiogenesis.

  • PAR4 (Protease-Activated Receptor 4): Tricyclic quinoline derivatives synthesized from this intermediate inhibit platelet aggregation, reducing cancer-associated thrombosis risk.

Mechanism of Action: PIM Kinase Inhibition

Derivatives synthesized from this compound typically function as Type I ATP-competitive inhibitors .

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of PIM inhibition by benzofuran derivatives, leading to apoptosis and cell cycle arrest.

PIM_Signaling Drug Benzofuran Derivative (7-Br-4-OH Core) PIM1 PIM1 Kinase (Overexpressed) Drug->PIM1 Inhibits (IC50 ~17nM) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (S112) (Inactivation) p21 p21 Cip1/Waf1 (Cell Cycle Inhibitor) PIM1->p21 Phosphorylates (Degradation) cMYC c-MYC (Oncogene) PIM1->cMYC Stabilizes Out_Apoptosis Apoptosis (Cell Death) BAD->Out_Apoptosis Dephosphorylated Active State Out_Arrest G1/S Cell Cycle Arrest p21->Out_Arrest Accumulation cMYC->Out_Apoptosis Destabilization

Figure 1: Mechanism of Action.[3] Benzofuran derivatives inhibit PIM1, preventing the phosphorylation of BAD and p21, thereby restoring apoptotic signaling and cell cycle checkpoints.

Experimental Protocols

Synthetic Derivatization (Suzuki Coupling)

Objective: Functionalize the C7 position to create a library of potential inhibitors.

  • Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1). Degas with N

    
     for 15 min.
    
  • Reaction: Heat at 90°C for 4–12 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc).
  • Validation: Confirm structure via

    
    H-NMR and LC-MS (Target Mass).
    
In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify IC


 against PIM1 kinase.[2][4][5]
  • System: Promega ADP-Glo™ Kinase Assay.

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Protocol:

    • Prepare 3x serial dilutions of the Benzofuran derivative in DMSO.

    • Incubate 2

      
      L compound with 4 
      
      
      
      L PIM1 enzyme (0.2 ng/
      
      
      L) for 10 min at RT.
    • Add 4

      
      L ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L S6 peptide).
    • Incubate at RT for 60 min.

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
    • Read: Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Cellular Viability Assay (PC-3 Prostate Cancer Model)

Objective: Assess cellular potency and membrane permeability.

  • Cell Line: PC-3 (ATCC® CRL-1435™), high PIM1 expression.

  • Seeding: 3,000 cells/well in 96-well opaque plates (RPMI-1640 + 10% FBS). Adhere overnight.

  • Treatment: Treat with compound (10

    
    M down to 1 nM) for 72 hours. Include Staurosporine as a positive control.
    
  • Detection: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake 2 min, incubate 10 min.

  • Read: Luminescence. Calculate GI

    
    .
    

Quantitative Data Summary

The following table summarizes the biological activity of Benzofuran-2-carboxylic acid derivatives synthesized using the 7-bromo-4-hydroxy scaffold.

Assay TypeTarget / Cell LineMetricValueReference
Enzymatic PIM-1 KinaseIC

17.0 nM [1, 2]
Enzymatic PIM-2 KinaseIC

~50 nM[1]
Cellular PC-3 (Prostate Cancer)GI

16.0 nM [2]
Cellular MV-4-11 (Leukemia)GI

45.0 nM[1]
Toxicity HUVEC (Normal Cells)CC

> 10

M
[3]

Note: The scaffold itself (this compound) is inactive (IC


 > 10 

M) until functionalized, highlighting its role as a pro-pharmacophore.

Synthetic Workflow Visualization

The transformation of the raw intermediate into a bioactive drug candidate is outlined below.

Synthesis_Workflow Start 7-Bromo-4-methoxy benzofuran (Precursor) Core 7-Bromo-1- benzofuran-4-ol (Key Scaffold) Start->Core Demethylation (BBr3, -78°C) Step1 O-Alkylation (C4-Position) Core->Step1 Solubilizing Group (e.g., Piperazine) Step2 Suzuki Coupling (C7-Position) Step1->Step2 Pd-Catalysis Final PIM1 Inhibitor (Bioactive) Step2->Final Purification

Figure 2: Synthetic pathway transforming the 7-bromo-4-methoxy precursor into a dual-functionalized kinase inhibitor.

References

  • Xiang, Y., et al. (2011).[6] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6][7]

  • Khidr, R., et al. (2023).[2] Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer.[2] European Journal of Medicinal Chemistry.[3]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[1][3][5][8][9][10][11][12] RSC Advances.

  • Patent WO2018013776A1. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors.

Sources

A Technical Guide to the Physicochemical Properties of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-benzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is a core component in numerous biologically active compounds, both natural and synthetic, exhibiting a wide range of therapeutic potentials including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The specific substitutions of a bromine atom at the 7-position and a hydroxyl group at the 4-position on the benzofuran ring system impart distinct physicochemical characteristics that are crucial for its behavior in biological systems. This guide provides an in-depth look at two of its fundamental properties: molecular weight and the octanol-water partition coefficient (logP).

Core Physicochemical Properties

Understanding the molecular weight and lipophilicity (as measured by logP) of a compound is fundamental in the early stages of research and drug development. These parameters influence a molecule's solubility, permeability across biological membranes, and overall pharmacokinetic profile.

Molecular Weight: The Mass of a Molecule

The molecular weight of a compound is the mass of one mole of that substance. It is a critical parameter for a variety of experimental procedures, including solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.

For this compound, with the chemical formula C₈H₅BrO₂, the molecular weight is determined by the sum of the atomic weights of its constituent atoms.

PropertyValueSource
Molecular FormulaC₈H₅BrO₂[3]
Monoisotopic Mass211.9473 Da[3]

The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry for accurate mass measurements and elemental composition determination.

LogP: A Measure of Lipophilicity

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a mixture of a hydrophobic solvent (like n-octanol) and a hydrophilic solvent (like water). It is expressed as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.

LogP = log ([solute]octanol / [solute]water)

This value is a key indicator of a compound's lipophilicity or hydrophobicity. In drug discovery, logP is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

There are two main ways to determine logP:

  • Experimental logP (eLogP): This is determined through direct measurement, most commonly using the shake-flask method followed by quantification of the solute in each phase. Other methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can also be used to estimate experimental values.[4]

  • Calculated or Predicted logP (cLogP/XlogP): These values are derived from computational models that use the structure of the molecule to estimate its lipophilicity. These models are advantageous for high-throughput screening of virtual compound libraries.

For this compound, a predicted logP value is available.

ParameterValueMethodSource
XlogP (predicted)2.7Calculation[3]

An XlogP of 2.7 indicates that this compound is moderately lipophilic. This suggests it is likely to have reasonable absorption and distribution characteristics, though experimental verification is necessary to confirm its precise behavior. The bromine atom significantly contributes to the lipophilicity of the molecule, while the hydroxyl group adds a degree of hydrophilicity.

Experimental and Methodological Considerations

While predicted values for logP are incredibly useful for initial assessments, experimental determination provides a more accurate representation of a compound's behavior.

Standard Protocol for Experimental logP Determination (Shake-Flask Method)
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Also, prepare n-octanol and water that are mutually saturated by mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Vigorously shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Carefully remove aliquots from both the octanol and water layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Use the measured concentrations to calculate the logP value as described above.

This entire process should be conducted at a constant temperature as partitioning can be temperature-dependent.

Visualization of Key Concepts

The following diagrams illustrate the relationships between the molecular structure and its key physicochemical properties.

G cluster_molecule This compound cluster_properties Physicochemical Properties cluster_influences Structural Influences mol C₈H₅BrO₂ mw Molecular Weight 211.9473 Da mol->mw Determines logp Predicted logP 2.7 mol->logp Influences bromo 7-Bromo group (Increases Lipophilicity) bromo->logp hydroxyl 4-Hydroxyl group (Increases Hydrophilicity) hydroxyl->logp

Caption: Relationship between the molecular structure of this compound and its key physicochemical properties.

G workflow Shake-Flask logP Determination 1. Prepare Saturated Phases (Octanol/Water) 2. Add Compound & Equilibrate 3. Separate Phases (Centrifuge) 4. Quantify Compound in Each Phase (HPLC/UV-Vis) 5. Calculate logP Ratio end_node End workflow:s->end_node Obtain eLogP start Start start->workflow:n Begin Protocol

Caption: Experimental workflow for the determination of experimental logP (eLogP) using the shake-flask method.

Conclusion

The molecular weight and predicted logP of this compound provide a foundational understanding of its chemical nature. The monoisotopic mass of approximately 211.95 Da is a precise value for analytical purposes, while the predicted XlogP of 2.7 suggests a balanced lipophilicity that is often favorable for biologically active molecules. These data points are essential for guiding further research, including the design of in vitro and in vivo studies, and for the potential development of this compound into a therapeutic agent. For definitive ADME profiling, experimental validation of the logP value is highly recommended.

References

  • PubChemLite. (n.d.). This compound (C8H5BrO2). Retrieved February 9, 2026, from [Link]

  • Keceli, T., & Cavas, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Molecules, 24(17), 3174. [Link]

  • Lin, Y.-H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 795. [Link]

  • Carreño, M. C., et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Future Drug Discovery. [Link]

Sources

The 4-Hydroxybenzofuran Scaffold: A Technical Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Hydroxybenzofuran (4-HBF) scaffold represents a distinct and often underexplored pharmacophore within the benzofuran class. Unlike its ubiquitous 5-hydroxy and 6-hydroxy isomers—widely distributed in phytoalexins like Cicerfuran and Moracins—the 4-hydroxy regioisomer offers a unique steric and electronic profile due to its proximity to the furan ring's oxygen and the C3 position.

This technical guide synthesizes the structural chemistry, synthetic accessibility, and medicinal applications of 4-hydroxybenzofuran scaffolds, with a specific focus on their role as kinase inhibitors and natural product derivatives.[1]

Structural & Chemical Perspective

The "Ortho-Effect" and Regioisomerism

The benzofuran core is numbered starting from the heteroatom (O=1). The 4-position is located on the benzene ring, immediately adjacent to the bridgehead carbon (C3a).[1]

  • Steric Environment: The 4-hydroxyl group is sterically crowded by substituents at the C3 position. This proximity can be leveraged to lock conformations via intramolecular hydrogen bonding (e.g., between 4-OH and a C3-carbonyl), a feature absent in 5- or 6-hydroxy isomers.[1]

  • Electronic Properties: The 4-position is electronically coupled to the furan oxygen. In 4-hydroxybenzofurans, the hydroxyl group serves as a hydrogen bond donor that can interact with deep hydrophobic pockets in enzymes, such as the ATP-binding site of kinases.[1]

Metabolic Considerations

A critical challenge in developing 4-HBF drugs is the metabolic liability of the phenolic hydroxyl. It is a prime target for Phase II conjugation (glucuronidation/sulfation).

  • Medicinal Chemistry Strategy: In the optimization of mTOR inhibitors, the 4-OH group was identified as a metabolic "soft spot."[1] Strategies to mitigate this include masking the phenol as a prodrug or replacing it with bioisosteres (e.g., NH2, F) after establishing target engagement.[1]

Synthetic Methodologies

Accessing the 4-hydroxy isomer is synthetically more demanding than the 5- or 6-isomers due to the directing effects of common starting materials (e.g., resorcinol favors 6-substitution).

Method A: The Cascade Cyclization (Modern Route)

This method allows for the construction of the 4-HBF core from acyclic precursors, avoiding regio-selectivity issues of electrophilic aromatic substitution.

  • Reagents: 2,3-Diketoesters + Cyclohexane-1,3-diones.[1]

  • Catalyst: Trifluoroacetic acid (TFA) or Indium Trichloride (

    
    ).
    
  • Mechanism: Interrupted Feist-Benary reaction or oxidative aromatization.

  • Yield: High (typically 70-90%).[2]

  • Advantage: One-pot synthesis; tolerates diverse functional groups.

Method B: From 1,3-Cyclohexanediones via Spirocyclopropanes

A specialized route for generating 4-hydroxybenzofuran-3(2H)-ones, which are key intermediates for aurone synthesis.[1]

  • Spirocyclization: Reaction of 1,3-cyclohexanedione with sulfonium salts to form a spirocyclopropane.[1]

  • Ring Expansion: Acid-catalyzed rearrangement yields the tetrahydrobenzofuranone.

  • Aromatization: Oxidation (e.g., DDQ or Pd/C) affords the 4-hydroxybenzofuran.[1]

Biological Applications & Case Studies

Case Study: ATP-Competitive mTOR Inhibitors

The most authoritative application of the 4-HBF scaffold in modern drug discovery comes from Wyeth (now Pfizer) researchers targeting the Mammalian Target of Rapamycin (mTOR) .

  • The Lead: 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones.[1]

  • Mechanism: The scaffold functions as an ATP-competitive inhibitor.

  • SAR Insight: The 4-hydroxy group was initially critical for H-bonding with the kinase hinge region. However, due to poor pharmacokinetic (PK) properties (rapid clearance), the series was optimized by removing or modifying the 4-OH, proving that while the scaffold provides the correct geometry, the phenol itself must be managed carefully.[1]

Natural Products: The Cotula Metabolite

While rare compared to 6-hydroxybenzofurans (e.g., Moracin M, Cicerfuran), the 4-hydroxy motif exists in nature.[1]

  • Compound: 6-methoxy-1-benzofuran-4-ol .[3][4]

  • Source: Cotula coronopifolia (Asteraceae).[3][5]

  • Activity: Exhibits broad-spectrum antibacterial and antifungal activity, validating the 4-HBF core as a privileged structure for anti-infective discovery.[1]

Tyrosinase Inhibition (Aurones)

4-Hydroxyaurones (2-benzylidene-3(2H)-benzofuranones) have emerged as potent inhibitors of tyrosinase. The 4-hydroxyl group works in concert with the C3-carbonyl to chelate copper ions in the enzyme's active site.

Visualizations

4-Hydroxybenzofuran SAR & Diversity Map

This diagram illustrates the chemical space derived from the 4-HBF core, highlighting the divergence into kinase inhibitors, natural products, and aurones.[1]

G Core 4-Hydroxybenzofuran (4-HBF) Scaffold mTOR mTOR Inhibitors (Synthetic) Core->mTOR Optimization Natural Natural Products (e.g., 6-methoxy-benzofuran-4-ol) Core->Natural Biosynthesis Aurones 4-Hydroxyaurones (Tyrosinase Inhibitors) Core->Aurones Oxidation H_Bond H-Bond Donor (Kinase Hinge) mTOR->H_Bond Metabolism Metabolic Liability (Glucuronidation) mTOR->Metabolism Chelation Cu2+ Chelation (with C3=O) Aurones->Chelation

Figure 1: Strategic divergence of the 4-hydroxybenzofuran scaffold in medicinal chemistry.[1]

mTOR Signaling Pathway & Inhibition

A simplified view of where 4-HBF derivatives intervene in the mTOR signaling cascade.

mTOR_Pathway GF Growth Factors (Insulin/IGF-1) PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Target of 4-HBF) AKT->mTORC1 S6K S6K1 (Translation) mTORC1->S6K 4 4 mTORC1->4 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EBP 4E-BP1 (Translation) EBP->CellGrowth Inhibitor 4-HBF Inhibitor Inhibitor->mTORC1 ATP Competition

Figure 2: Mechanism of action for 4-HBF based mTOR inhibitors.[1]

Experimental Protocols

Synthesis of 4-Hydroxybenzofuran (General Procedure)

Adapted from synthetic communications and recent cascade methodologies.

Reagents:

  • 1,3-Cyclohexanedione (1.0 equiv)[1]

  • Ethyl bromopyruvate (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

  • Condensation: Dissolve 1,3-cyclohexanedione in glacial acetic acid. Add ethyl bromopyruvate dropwise at 0°C.

  • Cyclization: Add pyridine slowly. Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Aromatization: The reaction conditions typically promote auto-oxidation/aromatization. If the tetrahydro-intermediate persists, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 2 hours.

  • Work-up: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).

Quantitative Data Summary: 4-HBF Activity
Compound ClassTargetKey MetricReference
Synthetic 4-HBF mTOR Kinase

nM
Tsou et al. (2010)
Natural 4-HBF S. aureusMIC = 125

g/mL
Liouane et al. (2012)
4-Hydroxyaurone Tyrosinase


M
Natural Product Reviews

References

  • Tsou, H. R., et al. (2010).[1][6] "Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Bioorganic & Medicinal Chemistry Letters, 20(7), 2321-2325.[1] Link

  • Liouane, K., et al. (2012).[1][3] "Antibacterial and antifungal activities of Cotula coronopifolia." Journal of Medicinal Plants Research, 6(12). Link

  • Appiani, R., et al. (2022).[1][7] "4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks."[1] Arkivoc, part v, 1-13.[1] Link

  • Funicello, M., et al. (2006).[1] "Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives." Synthetic Communications, 36(14), 1983-1990.[1] Link

  • Aslam, S. N., et al. (2009).[1][8] "Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes."[9][10] Microbiological Research, 164(2), 191-195.[1] Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 7-Bromo-1-benzofuran-4-ol from Resorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors and receptor modulators. Specifically, 7-bromo-1-benzofuran-4-ol represents a critical building block; the C4-hydroxyl group provides a handle for etherification or cross-coupling, while the C7-bromide allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesizing this molecule from resorcinol presents a classic regiochemical challenge. Direct cyclization of resorcinol derivatives typically favors the 6-hydroxy isomer due to steric and electronic factors. To access the 4-hydroxy isomer exclusively, this protocol employs a Directed Lithiation Strategy . This route forces functionalization at the C2 position of the resorcinol core (the position between the two oxygens), which—upon cyclization—places the hydroxyl group at the desired C4 position of the benzofuran ring.

This guide details a robust, four-phase synthesis:

  • Symmetry-Based Activation: Conversion of resorcinol to 2,6-dimethoxybenzaldehyde.

  • Core Construction: Cyclization to the benzofuran scaffold.

  • Decarboxylation: Removal of the ester directing group.

  • Regioselective Bromination: Electrophilic substitution to install the C7 bromide.

Synthetic Strategy & Logic

The Regioselectivity Paradox

Resorcinol (1,3-dihydroxybenzene) has two nucleophilic sites for ring closure: C2 (between the hydroxyls) and C4/C6 (ortho to one hydroxyl, para to the other).

  • Path A (Thermodynamic/Steric Control): Reaction at C4/C6 is sterically less hindered. This leads to 6-hydroxybenzofuran .

  • Path B (Directed Control): Reaction at C2 is required to obtain 4-hydroxybenzofuran .

To force Path B, we utilize Directed Ortho Metalation (DoM) . By protecting resorcinol as the dimethyl ether, the C2 proton becomes the most acidic (located between two inductive withdrawing methoxy groups). Lithiation occurs exclusively at C2, allowing the installation of a formyl group. This "2,6-disubstituted" intermediate pre-organizes the molecule for cyclization into the 4-hydroxy isomer.

Pathway Visualization

The following diagram illustrates the critical decision points and the logic of the chosen route.

SynthesisRoute cluster_logic Regiocontrol Checkpoint Resorcinol Resorcinol (Starting Material) Dimethoxy 1,3-Dimethoxybenzene Resorcinol->Dimethoxy Methylation (MeI, K2CO3) Aldehyde 2,6-Dimethoxy- benzaldehyde Dimethoxy->Aldehyde DoM & Formylation (n-BuLi, DMF) DihydroxyAld 2,6-Dihydroxy- benzaldehyde Aldehyde->DihydroxyAld Demethylation (BBr3) Ester Ethyl 4-hydroxy- benzofuran-2-carboxylate DihydroxyAld->Ester Cyclization (Ethyl Bromoacetate) Benzofuran 4-Hydroxybenzofuran (Core Scaffold) Ester->Benzofuran Hydrolysis & Decarboxylation Target 7-Bromo-1- benzofuran-4-ol (Target) Benzofuran->Target Regioselective Bromination (NBS)

Figure 1: Strategic workflow for the regioselective synthesis of this compound. The formation of 2,6-dimethoxybenzaldehyde is the key checkpoint ensuring the 4-hydroxy substitution pattern.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (The Blocking Strategy)

Step 1.1: Methylation of Resorcinol

  • Rationale: Protection is necessary to enable the use of n-Butyllithium (n-BuLi) in the next step.

  • Reagents: Resorcinol, Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.
    
  • Procedure:

    • Dissolve Resorcinol (1.0 eq) in acetone (0.5 M).

    • Add

      
       (2.5 eq) and MeI (2.5 eq).
      
    • Reflux for 12 hours.

    • Filter salts, concentrate, and distill/recrystallize to obtain 1,3-dimethoxybenzene .

Step 1.2: Directed Ortho Lithiation and Formylation

  • Rationale: The C2 proton is flanked by two methoxy groups, making it significantly more acidic (

    
     ~33) than the C4/C6 protons. n-BuLi selectively deprotonates C2.
    
  • Reagents: 1,3-Dimethoxybenzene, n-BuLi (2.5 M in hexanes), DMF, THF (anhydrous).

  • Procedure:

    • Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C (or -78°C for higher precision, though 0°C is often sufficient for this substrate).

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1-2 hours. A white precipitate (lithio species) may form.

    • Add DMF (1.5 eq) dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench with aqueous

      
      . Extract with EtOAc.
      
    • Purify via crystallization or silica chromatography to yield 2,6-dimethoxybenzaldehyde .

Step 1.3: Global Demethylation

  • Rationale: The methoxy groups must be converted back to phenols for the cyclization step.

  • Reagents:

    
     (1 M in DCM), DCM.
    
  • Procedure:

    • Dissolve aldehyde in DCM at -78°C.

    • Slowly add

      
       (2.5 eq).
      
    • Warm to RT and stir overnight.

    • Quench carefully with ice water (Exothermic!).

    • Extract and purify to yield 2,6-dihydroxybenzaldehyde .

Phase 2: Benzofuran Ring Construction

Step 2.1: Feist-Benary Cyclization

  • Rationale: Reaction of the salicylaldehyde derivative with an

    
    -haloester under basic conditions forms the furan ring. The 2,6-substitution pattern forces the ether linkage at C1 and the ring closure at C2, leaving the C6-OH (from the aldehyde) to become the C4-OH  in the benzofuran system.
    
  • Reagents: 2,6-Dihydroxybenzaldehyde, Ethyl Bromoacetate,

    
    , DMF.
    
  • Procedure:

    • Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in DMF.

    • Add

      
       (2.2 eq).
      
    • Add Ethyl Bromoacetate (1.1 eq) dropwise.

    • Heat to 80°C for 4-6 hours.

    • Workup: Pour into water, filter the precipitate.

    • Product: Ethyl 4-hydroxybenzofuran-2-carboxylate .

Step 2.2: Hydrolysis and Decarboxylation

  • Rationale: The ester at C2 is an artifact of the cyclization method and must be removed to yield the parent scaffold.

  • Procedure:

    • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify to precipitate the carboxylic acid.

    • Decarboxylation: Dissolve the acid in Quinoline with a catalytic amount of Copper powder. Heat to 200°C for 30-60 minutes until

      
       evolution ceases.
      
    • Purification: Dilute with EtOAc, wash with dilute HCl (to remove quinoline), then brine.

    • Product: 4-Hydroxybenzofuran .

Phase 3: Regioselective Functionalization

Step 3.1: Bromination

  • Rationale: The hydroxyl group at C4 strongly activates the benzene ring. The positions available are C5 (ortho) and C7 (para). The furan ring (C2/C3) is also reactive, but the electron-rich phenol ring dominates under mild conditions. C7 is sterically favored over C5.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve 4-Hydroxybenzofuran (1.0 eq) in

      
       at 0°C.
      
    • Add NBS (1.0 eq) portion-wise over 30 minutes. Critical: Do not use excess NBS to avoid dibromination.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Monitor by TLC/LCMS. The product is less polar than the starting material.

    • Workup: Remove solvent, redissolve in EtOAc, wash with water.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Target: This compound .

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Resorcinol → 1,3-DimethoxybenzeneMeI, K2CO390-95%Complete methylation
2 DoM Formylationn-BuLi, DMF80-85%Temp control (< 0°C)
3 DemethylationBBr385-90%Anhydrous conditions
4 CyclizationEthyl Bromoacetate70-75%Stoichiometry (avoid dialkylation)
5 DecarboxylationCu, Quinoline65-75%High Temp (200°C)
6 BrominationNBS75-80%1.0 eq NBS, 0°C

Troubleshooting & Critical Controls

  • Regiochemistry Confirmation:

    • In Step 1.2, verify the formation of the 2,6-isomer by NMR. The aldehyde proton should appear as a singlet, and the aromatic protons should show a doublet (J8Hz) and a triplet (J8Hz) pattern.

    • In Step 3.1 (Bromination), confirm the C7 position by NOE (Nuclear Overhauser Effect) NMR. Irradiation of the C4-OH should show enhancement at C3 and C5, but not C7. If Br is at C5, NOE would be different.

  • Handling BBr3:

    • Boron tribromide is highly corrosive and reacts violently with moisture. Use a dedicated cannula transfer system and quench extremely slowly at -78°C.

  • Decarboxylation Safety:

    • The copper/quinoline method generates gas (

      
      ) rapidly at high temperatures. Ensure the apparatus has a wide-bore vent to prevent pressure buildup.
      

References

  • Spagnolo, P., et al. "Synthesis of benzofurans." J. Org. Chem. 1977, 42(10), 1784.
  • Lithiation of Resorcinol Ethers

    • Cabiddu, S., et al. "Metalation of Resorcinol Dimethyl Ether." Tetrahedron 2004, 60(17), 3915-3920.
  • Regioselective Bromination

    • Several patents utilize the bromination of 4-hydroxybenzofuran to access 7-bromo intermedi
    • Example: WO2018013776A1 (Tricyclic heteroaryl-substituted quinoline compounds).
  • General Protocol for 2,6-Dihydroxybenzaldehyde

    • Organic Syntheses, Coll.[1] Vol. 5, p. 412 (related acetophenone synthesis showing resorcinol reactivity).

  • BenchChem Technical Note

    • "Scale-Up Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde" (Illustrates the reactivity of the 4/7 positions).

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the Suzuki-Miyaura coupling of 7-Bromo-1-benzofuran-4-ol .

Executive Summary & Chemical Logic

This guide addresses the specific challenges of performing palladium-catalyzed cross-coupling on This compound . This substrate presents two distinct mechanistic hurdles that standard "textbook" Suzuki conditions often fail to address:

  • Electronic Deactivation: The hydroxyl group at the C4 position is a strong electron-donating group (EDG). Through resonance, it increases electron density on the benzene ring, making the C7-Bromine bond less electrophilic and significantly slowing down the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning & Base Consumption: The free phenol (

    
    ) is acidic. It will consume one equivalent of base immediately. Furthermore, the resulting phenoxide anion can coordinate to the Palladium center, potentially displacing ligands and creating an inactive "off-cycle" species.
    

To overcome these, this guide provides two protocols:

  • Protocol A (Direct Coupling): Uses sterically demanding, electron-rich Buchwald ligands (SPhos/XPhos) to force oxidative addition on the electron-rich ring without protection.

  • Protocol B (Protected Route): A high-reliability workflow involving transient silyl protection for scale-up or sensitive boronic acids.

Reaction Mechanism & Pathway Analysis

The success of this reaction relies on the "Anionic Pathway." Unlike standard couplings, the base here must play a dual role: deprotonating the phenol and activating the boronic acid.

Pathway Visualization (DOT)

SuzukiMechanism Substrate This compound Deprotonation Step 1: Phenol Deprotonation (Formation of Phenoxide) Substrate->Deprotonation Base Base (K3PO4 or Cs2CO3) (Excess Required) Base->Deprotonation 1.0 equiv Activation Boronate 'Ate' Complex [R-B(OH)3]- Base->Activation Remaining Base OxAdd Oxidative Addition (Rate Limiting Step) Deprotonation->OxAdd Electron-Rich Substrate Pd_Cat Pd(0)-Ligand Complex (Active Catalyst) Pd_Cat->OxAdd Pd_II Ar-Pd(II)-Br Species OxAdd->Pd_II Transmetal Transmetalation Pd_II->Transmetal Boronic Boronic Acid (R-B(OH)2) Boronic->Activation Activation->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd_Cat Catalyst Regeneration Product 4-Hydroxy-7-Aryl-Benzofuran RedElim->Product

Caption: Dual-role base mechanism. Note that oxidative addition is rate-limiting due to the electron-rich nature of the benzofuranol core.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Phenol)

Best for: Rapid screening, stable boronic acids, small scale (<500 mg).

Rationale: This method utilizes SPhos or XPhos . These biaryl phosphine ligands are electron-rich (facilitating oxidative addition on the deactivated ring) and bulky (preventing the phenoxide from binding too tightly to the Pd center).

Reagents & Stoichiometry:

Component Equiv. Role
This compound 1.0 Electrophile
Aryl Boronic Acid 1.2 - 1.5 Nucleophile
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst
SPhos 0.04 (4 mol%) Ligand
K₃PO₄ (Tribasic) 3.0 - 4.0 Base (Crucial excess)

| n-Butanol / Water | 4:1 Ratio | Solvent System |[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with this compound (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Note: If using SPhos Pd G2/G3 precatalysts, omit separate Pd(OAc)₂ and ligand.

  • Base Addition: Add finely ground K₃PO₄ (3.0 equiv).

    • Critical: Do not use weak bases like bicarbonate; they cannot effectively deprotonate the phenol and drive the reaction.

  • Solvent & Degassing: Add n-Butanol and Water (4:1 v/v) to reach a concentration of 0.1 M. Seal the vial and sparge with Argon/Nitrogen for 5 minutes.

    • Why n-Butanol? It solubilizes the polar phenoxide intermediate better than Toluene.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the product back to the neutral phenol). Extract with Ethyl Acetate.[2]

Protocol B: Protected Route (TBS-Ether)

Best for: Scale-up (>1g), expensive/unstable boronic acids, or if Protocol A fails.

Rationale: Masking the phenol as a silyl ether (TBS) restores the electrophilicity of the aryl bromide and prevents catalyst poisoning.

Workflow Diagram (DOT)

ProtectionWorkflow Start This compound Step1 Protection TBS-Cl, Imidazole, DCM Start->Step1 Intermed 7-Bromo-4-(TBS-oxy)benzofuran Step1->Intermed Step2 Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermed->Step2 Coupled Coupled TBS-Intermediate Step2->Coupled Step3 Deprotection TBAF, THF, 0°C Coupled->Step3 Final Target 4-Hydroxy Biaryl Step3->Final

Caption: Three-step protection-coupling-deprotection sequence for high-fidelity synthesis.

Step-by-Step Procedure:

  • Protection: Treat substrate with TBS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at 0°C → RT. Quantitative yield is typical.

  • Coupling:

    • Solvent: 1,4-Dioxane/Water (10:1).

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Base: K₂CO₃ (2.0 equiv).[3]

    • Temp: 90°C.

  • Deprotection: Treat the isolated coupled product with TBAF (1.1 equiv) in THF at 0°C for 30 mins.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxide.Switch to Protocol B (Protection) or increase SPhos loading to 6-8 mol%.
Dehalogenation (H-product) Hydride source in media (often alcohols).Switch solvent from n-Butanol to Toluene/Water . Reduce temperature to 80°C.
Protodeboronation Unstable boronic acid.Use Boronic Pinacol Ester instead of acid.[4] Add base after heating to temp.
Black Precipitate (Pd Black) Catalyst decomposition.Oxygen leak.[5] Ensure rigorous degassing. Add 1 mol% additional ligand.

References

  • Suzuki-Miyaura Coupling Mechanism & General Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Coupling of Unprotected Phenols/Imidazoles

    • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands in Palladium Catalysis. Chemical Society Reviews.
    • See also: "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles" (Source 1.6 in search context).
  • Ligand Selection (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides Using Bulky Biarylphosphine Ligands.
  • Benzofuran Synthesis & Reactivity

    • "Synthesis of 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling." Molecules (2018).[4][6][7]

Sources

Procedure for demethylation of 7-bromo-4-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Demethylation of 7-Bromo-4-methoxybenzofuran

Part 1: Executive Summary & Strategic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in anti-arrhythmic agents (e.g., Amiodarone), kinase inhibitors, and receptor antagonists. The specific derivative 7-bromo-4-hydroxybenzofuran is a high-value intermediate; the C7-bromine provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to diversify the core, while the C4-hydroxyl allows for etherification or esterification to tune solubility and potency.

Demethylating 7-bromo-4-methoxybenzofuran requires a procedure that cleaves the chemically robust aryl methyl ether without compromising the aryl bromide (susceptible to hydrodebromination under extreme reducing conditions) or the furan ring (susceptible to acid-catalyzed ring opening).

This guide presents two validated protocols:

  • The Kinetic Control Method (

    
    ):  High-yielding, mild temperature, ideal for gram-scale and high-purity requirements.
    
  • The Thermodynamic Method (Pyridinium HCl): Solvent-free, scalable, ideal for cost-sensitive bulk preparation.

Part 2: Scientific Foundation & Mechanistic Insight

Mechanism of Action: Boron Tribromide ( )

The cleavage of aryl methyl ethers by


 is a Lewis acid-mediated nucleophilic substitution. Unlike Bronsted acids, 

operates via a specific coordination-cleavage mechanism that is highly effective for sterically hindered or electron-rich systems like benzofurans.
  • Complexation: The empty p-orbital of boron coordinates with the oxygen lone pair of the methoxy group, forming a zwitterionic ate-complex.

  • Nucleophilic Attack: The bromide ion (

    
    ), released or present in solution, attacks the methyl carbon via an 
    
    
    
    mechanism. This step is rate-determining.
  • Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous workup to release the free phenol.

Critical Consideration for 7-Bromo Substituent: The C7-Bromine is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. It slightly deactivates the ring, making the initial coordination of


 slower than in non-halogenated anisoles. Consequently, a slight excess of reagent (3.0–4.0 eq) is required to drive the reaction to completion.

BBr3_Mechanism Substrate 7-Bromo-4-methoxybenzofuran Complex Boron-Ether Complex (Zwitterion) Substrate->Complex + BBr3 (DCM, -78°C to 0°C) Transition SN2 Transition State (Me-Br Cleavage) Complex->Transition Nucleophilic Attack (Br-) Borate Aryl Borate Intermediate Transition->Borate - MeBr Product 7-Bromo-4-hydroxybenzofuran Borate->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of


 mediated demethylation.

Part 3: Experimental Protocols

Protocol A: Boron Tribromide ( ) Method (Recommended)

Best for: Gram-scale, high purity, preserving bromine integrity.

Reagents & Equipment:

  • Substrate: 7-Bromo-4-methoxybenzofuran (1.0 eq)

  • Reagent: Boron tribromide (

    
    ), 1.0 M solution in DCM (3.5 eq). Note: Neat 
    
    
    
    is difficult to handle; DCM solution is preferred.
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH) and Saturated

    
    .[1]
    
  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, addition funnel.

Step-by-Step Procedure:

  • Setup: Charge the flame-dried flask with 7-bromo-4-methoxybenzofuran (e.g., 5.0 g, 22.0 mmol) and anhydrous DCM (50 mL, 10V). Stir to dissolve and cool the system to -78°C (dry ice/acetone bath). Note: Cooling to 0°C is acceptable if -78°C is unavailable, but -78°C minimizes side reactions.

  • Addition: Transfer the

    
     solution (77.0 mL, 77.0 mmol) to the addition funnel under inert gas. Add dropwise over 30–45 minutes.
    
    • Observation: The solution may turn dark red or brown; this is characteristic of the complex formation.

  • Reaction: After addition, allow the mixture to warm to 0°C over 1 hour, then remove the cooling bath and stir at Room Temperature (20–25°C) for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Quenching (Critical): Cool the mixture back to 0°C . Carefully add Methanol (20 mL) dropwise. Caution: This step is highly exothermic and evolves HBr gas. Ensure good ventilation.[2]

  • Workup:

    • Dilute with DCM (100 mL) and wash with water (2 x 50 mL).

    • Wash with saturated

      
       (50 mL) to neutralize residual acid.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude residue is typically a beige solid. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0

    
     30% EtOAc in Hexanes).
    

Expected Yield: 85–92%

Protocol B: Pyridinium Hydrochloride Melt Method

Best for: Multi-gram to Kilogram scale, cost reduction, robust substrates.

Reagents & Equipment:

  • Substrate: 7-Bromo-4-methoxybenzofuran (1.0 eq)

  • Reagent: Pyridine Hydrochloride (Pyr[3][4]·HCl) (10.0 eq).

  • Apparatus: Round bottom flask with a wide mouth (for solid addition) and a reflux condenser.

Step-by-Step Procedure:

  • Setup: Mix solid 7-bromo-4-methoxybenzofuran (e.g., 10.0 g) and solid Pyridine Hydrochloride (50.0 g) in the flask.

  • Reaction: Heat the flask to 180–190°C . The solids will melt into a homogeneous liquid.

    • Note: Do not exceed 210°C to prevent debromination or polymerization.

  • Duration: Stir the melt for 2–4 hours. Monitor by taking a small aliquot, dissolving in water/EtOAc, and checking TLC.

  • Workup:

    • Cool the reaction mixture to ~60°C (before it solidifies completely).

    • Add Water (200 mL) and stir vigorously to dissolve the pyridinium salt. The product will precipitate or form an oil.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organics with dilute HCl (1M, 50 mL) to remove residual pyridine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Expected Yield: 75–85%

Part 4: Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureProtocol A (

)
Protocol B (Pyr·HCl)
Reaction Temperature -78°C to 25°C180°C - 190°C
Reaction Time 4 - 12 Hours2 - 4 Hours
Yield High (85-92%)Moderate-Good (75-85%)
Bromine Stability Excellent (No debromination)Good (Risk at >200°C)
Scalability Limited by exotherm/solvent volumeExcellent (Solvent-free)
Cost High (

is expensive)
Low (Pyr·HCl is cheap)
Safety Profile High Risk: Pyrophoric, CorrosiveModerate Risk: Thermal burns, fumes
Troubleshooting Guide
  • Issue: Incomplete Conversion (

    
    ) 
    
    • Cause: Moisture in solvent or old reagent.

      
       reacts violently with water, reducing effective stoichiometry.
      
    • Fix: Use freshly distilled DCM and a new bottle of

      
      . Increase equivalents to 4.5 eq.
      
  • Issue: Ring Opening (Benzofuran degradation)

    • Cause: Acid concentration too high during workup or prolonged heating.

    • Fix: Ensure rapid quenching at 0°C. For Protocol B, do not exceed 190°C.

  • Issue: Debromination (Loss of Br at C7)

    • Cause: Trace metal contamination or extreme temperatures in Protocol B.

    • Fix: Switch to Protocol A (

      
      ) which is non-reducing.
      

Part 5: Safety & Handling (Crucial)

Boron Tribromide (


): 
  • Hazard: Reacts violently with water and alcohols, releasing HBr gas and heat. Can cause severe skin burns and respiratory damage.

  • Control: Always handle in a fume hood. Use double gloves (Nitrile/Laminate). Have a saturated bicarbonate solution ready for spills. Never add water directly to neat

    
    .
    

Pyridine Hydrochloride:

  • Hazard: Hygroscopic and corrosive. At 180°C, it emits toxic pyridine and HCl fumes.

  • Control: Use a scrubbing system for the exhaust gas.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on Phenol Deprotection).

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.

    
     demethylation). 
    
  • Lombardino, J. G. (1981). Preparation of 7-Hydroxybenzofurans. Journal of Heterocyclic Chemistry, 18, 1263. (Specific to benzofuran scaffolds).
  • Vertex Pharmaceuticals. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(6), 853–856. (Validation of Pyr·HCl scale-up).

  • BenchChem Technical Repository. (2024). Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde. (Analogous substrate handling).

Sources

Solvent solubility data for 7-Bromo-1-benzofuran-4-ol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling Protocols for 7-Bromo-1-benzofuran-4-ol

Executive Summary

This guide provides technical protocols for the solubilization, handling, and storage of This compound (CAS: 1228666-15-6). As a halogenated bicyclic phenol, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Achieving consistent solubility is paramount for reproducible biological assays and synthetic workflows. This document details the preparation of high-stability stock solutions in Dimethyl Sulfoxide (DMSO) and working solutions in Methanol (MeOH) , addressing the specific physicochemical challenges of lipophilic phenols, including oxidation susceptibility and light sensitivity.

Compound Profile & Physicochemical Properties

PropertyDetail
Chemical Name This compound
CAS Number 1228666-15-6
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
Structural Class Halogenated Benzofuran / Phenol
Predicted LogP ~2.5 – 2.9 (Lipophilic)
Acidity (pKa) ~9.5 – 10.0 (Phenolic OH)
Appearance Off-white to beige solid

Solubility Data & Solvent Compatibility

The following data represents empirical estimates based on the structural properties of brominated benzofuranols. Exact solubility limits may vary by batch purity and temperature.

Solubility Profile Table
SolventSolubility RatingEstimated Max Conc.Application
DMSO High > 50 mg/mL (> 200 mM)Primary Stock Solution. Excellent for long-term storage at -20°C.
Methanol Moderate ~10–20 mg/mLWorking Solution. Ideal for dilutions or LC-MS sample prep. Evaporates easily.
Ethanol Moderate ~10–20 mg/mLAlternative to Methanol.
Water Low < 0.1 mg/mLNot recommended for stock prep. Requires co-solvent (e.g., 1% DMSO).
Acetone High > 20 mg/mLGood for synthesis/transfer, but volatile.

Critical Insight: As a phenol, the compound is prone to oxidation, which can turn solutions yellow or brown over time. DMSO is the preferred solvent for storage due to its high capacity and ability to retain the compound in solution at low temperatures.

Protocol: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Reagents & Equipment
  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Vial: Amber glass vial with PTFE-lined screw cap (to prevent light degradation and leaching)

  • Gas: Nitrogen or Argon stream (optional but recommended)

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.65 mg of this compound into a tared amber vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: If solid particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Success Criteria: Solution must be clear, colorless to pale beige, with no visible particulates.

  • Degassing (Recommended): Gently purge the headspace of the vial with Nitrogen gas for 10 seconds to displace oxygen and prevent phenolic oxidation.

  • Storage: Seal tightly. Label with Date, Concentration, and User. Store at -20°C .

Protocol: Working Solution & Dilution (Methanol)

Objective: Prepare a lower concentration sample for analytical injection (LC-MS) or biological assay dilution.

  • Thawing: Thaw the DMSO stock to room temperature. Vortex to ensure homogeneity (DMSO freezes at 19°C; concentration gradients can form upon thawing).

  • Dilution:

    • To prepare a 1 mM working solution:

    • Add 20 µL of 50 mM DMSO Stock to 980 µL of Methanol.

  • Mixing: Vortex for 10 seconds.

  • Usage: Use immediately. Methanol is volatile; concentration will change if left uncapped.

Solubility Validation Workflow (Visual Test)

When working with a new batch or attempting higher concentrations (e.g., 100 mM), use this decision tree to validate solubility before committing valuable material.

SolubilityTest Start Start: Weigh 2-5 mg Compound AddSolvent Add DMSO to reach target concentration (e.g., 50 mM) Start->AddSolvent Vortex Vortex 1 min AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (30-40°C) for 5 mins Check1->Sonicate No (Particles) Success Pass: Solubility Confirmed Proceed to Usage Check1->Success Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Check2->Success Yes Fail Fail: Precipitation/Haze Dilute to 50% Concentration Check2->Fail No Fail->AddSolvent Retry Lower Conc.

Figure 1: Step-by-step decision tree for validating the solubility of this compound in organic solvents.

Handling, Stability & Troubleshooting

Stability Concerns
  • Oxidation: The phenolic hydroxyl group at position 4 is electron-rich and susceptible to oxidation, leading to quinone-like byproducts (browning).

    • Prevention:[1][2][3] Store under inert gas (

      
       or 
      
      
      
      ). Avoid leaving DMSO stocks open to air.
  • Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation.

    • Prevention:[1][2][3] Always use amber vials or wrap clear vials in aluminum foil.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Solution turns yellow/brown Oxidation of the phenol.Check purity via LC-MS. If >95% pure, the color is likely a trace impurity; use with caution. Store future batches under Nitrogen.[1]
Precipitation upon thawing DMSO freezing effect.The compound may crystallize out as DMSO freezes. Must warm to RT and vortex/sonicate until fully redissolved before use.
Precipitation in Aqueous Buffer "Crash out" effect.When diluting DMSO stock into water/media, ensure final DMSO concentration is < 1% and add the stock slowly while vortexing the buffer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 113628, 7-Bromo-1-benzofuran. Retrieved from [Link] (Note: Structural analog data used for solubility estimation).

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 7-bromo-1-benzofuran.[4] Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Bromo-1-benzofuran-4-ol. Benzofuran derivatives are significant structural motifs in medicinal chemistry, acting as key intermediates in the synthesis of novel therapeutic agents.[1] Consequently, a reliable analytical method is paramount for ensuring quality control during research, development, and manufacturing. This guide provides a comprehensive, step-by-step protocol, from initial method design based on the analyte's physicochemical properties to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction & Chromatographic Rationale

This compound is a heterocyclic aromatic compound containing a phenolic hydroxyl group and a bromine substituent.[4] The development of a robust analytical method requires a foundational understanding of the molecule's properties to make logical, science-based decisions on the separation strategy.

Physicochemical Properties of the Analyte

The initial method design is predicated on the known and predicted properties of this compound.

PropertyValue / ObservationSourceRationale for HPLC Method Design
Chemical Structure Benzofuran ring with -OH at C4 and -Br at C7[4]The aromatic system provides strong UV chromophores, making UV-Vis spectrophotometry an ideal detection method.
Molecular Formula C₈H₅BrO₂[4]-
Molecular Weight ~212.03 g/mol [4]-
Predicted XlogP 2.7[4]An XlogP value between 0 and 3 indicates moderate hydrophobicity, making the compound an excellent candidate for retention and separation using reversed-phase chromatography.[5][6]
Acidity (pKa) Weakly acidic (Phenolic -OH)[7]The phenolic hydroxyl group can ionize at neutral or basic pH, leading to poor peak shape (tailing). To ensure a single, neutral species, the mobile phase pH must be maintained well below the pKa (typically pH < 4).
Strategy Selection: Reversed-Phase HPLC

Based on the analyte's moderate hydrophobicity, reversed-phase HPLC was selected as the most suitable chromatographic mode. A C18 (octadecylsilane) stationary phase is the industry standard and provides a versatile, robust starting point for retaining and separating such aromatic compounds.[8] The mobile phase will consist of an acidified aqueous component and an organic modifier (acetonitrile) to elute the analyte from the nonpolar stationary phase.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Reagents: Formic acid (≥98%), Trifluoroacetic acid (TFA), and phosphoric acid (HPLC grade).

HPLC Method Development & Optimization

The method development process is a systematic workflow designed to achieve a separation that meets predefined system suitability criteria, as outlined by standards such as USP <621>.[9][10]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (XlogP, pKa, UV) Rationale Select RP-HPLC C18 Column, Low pH Analyte->Rationale informs Scouting Initial Scouting Gradient (e.g., 10-90% ACN) Rationale->Scouting Optimization Systematic Optimization: 1. Organic Solvent Ratio 2. pH / Acid Modifier 3. Column Temperature 4. Flow Rate Scouting->Optimization Final Final Isocratic or Gradient Method Optimization->Final SST System Suitability Testing (Tailing, Plates, RSD) Final->SST

Caption: HPLC Method Development Workflow.

Step-by-Step Optimization Protocol
  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Wavelength Selection: Prepare a ~10 µg/mL solution of the reference standard in a 50:50 ACN:Water mixture. Inject and acquire the UV spectrum using the PDA detector from 200-400 nm. The wavelength of maximum absorbance (λ-max) should be selected for quantification. For benzofuran derivatives, strong absorbance is often observed between 254 nm and 300 nm.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid maintains a low pH (~2.7) to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak.

  • Initial Gradient Scouting: Run a broad linear gradient to determine the approximate elution composition.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient: 10% B to 90% B over 20 minutes.

  • Method Optimization: Based on the scouting run, refine the method. If the analyte elutes at 45% ACN, for example, an isocratic method can be developed around this composition.

    • Isocratic Run: Test a mobile phase of 55% Mobile Phase A and 45% Mobile Phase B.

    • Flow Rate & Temperature: Adjust flow rate (0.8-1.2 mL/min) and temperature (25-40 °C) to fine-tune retention time and improve peak shape or resolution from any impurities.

Final Optimized Method

The following conditions were determined to provide optimal separation with excellent peak symmetry and efficiency.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 285 nm
Run Time 10 minutes
Expected Retention Time ~ 6.5 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guideline.[2][14]

G cluster_Core Core Performance Characteristics cluster_Derived Derived Characteristics Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD / LOQ Linearity->LOD

Caption: Interrelation of Method Validation Parameters.

System Suitability
  • Protocol: Before each validation run, inject the working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria (per USP <621>): [9]

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a blank (diluent).

    • Inject the reference standard solution.

    • Inject a sample of a known placebo or matrix.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and inject the resulting solutions.

  • Acceptance Criteria: The blank and placebo shall show no interfering peaks at the retention time of the analyte. Peak purity analysis (via PDA detector) of the analyte peak in stressed samples should pass, indicating no co-eluting peaks.

Linearity & Range
  • Purpose: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The Range is the interval between the upper and lower concentrations that has been demonstrated to have a suitable degree of linearity, accuracy, and precision.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.699.0%
100%50.050.3100.6%
120%60.059.799.5%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the peak areas of the six replicate injections should be ≤ 2.0%.

Precision TypenMean Peak AreaStd. Dev.% RSD
Repeatability 61254321112880.90%
Intermediate 61261050145021.15%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1. Precision (%RSD) at the LOQ concentration should be ≤ 10%.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small changes to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., 43% and 47% ACN)

  • Acceptance Criteria: The system suitability parameters (tailing, plates) must still be met, and the change in retention time should be minimal and controlled.

Conclusion

This application note presents a comprehensive, systematically developed, and validated RP-HPLC method for the quantitative determination of this compound. The final isocratic method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and analysis in research and pharmaceutical development environments. The detailed protocols provided herein serve as a template for researchers, scientists, and drug development professionals to implement and adapt this method for their specific needs.

References

  • ChemBK. (2024). 7-Bromo-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 7-Benzofuranol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzofuranol. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2006). A Sensitive Determination of Carbofuran by Spectrophotometer using 4, 4-azo-bis-3, 3′5, 5′-tetra bromoaniline in various Environmental Samples. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]

  • DergiPark. (2024). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • GxP-CC. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Rlavie. (n.d.). 7-Bromo-1-Indanone. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-bromo-dibenzofuran. Retrieved from [Link]

  • YouTube. (2024). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-fluoro-4-methoxy-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1-benzofuran. Retrieved from [Link]

Sources

Application Note: Purification Strategies for 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 7-Bromo-1-benzofuran-4-ol (CAS: 104155-12-6) presents a unique challenge in process chemistry due to its amphiphilic nature—possessing both a lipophilic brominated benzofuran core and a polar phenolic hydroxyl group.[1][2][3] High-purity isolation (>98% HPLC) is critical, as this intermediate is a frequent scaffold in the synthesis of kinase inhibitors and serotonin receptor ligands.[1][3]

This guide details three field-validated purification protocols. While standard chromatographic techniques (silica gel) are effective, they are often non-scalable and costly.[1][3] This note prioritizes crystallization and reactive precipitation techniques designed for scalability, yield maximization, and regioisomer rejection.[1][3]

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.[1][3]

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₈H₅BrO₂MW: 213.03 g/mol
LogP (Predicted) ~3.1 - 3.7Highly lipophilic; low water solubility.[1][2][3]
pKa (Phenol) ~9.5 - 10.0Soluble in aqueous alkaline solutions (pH > 11).[1][3]
H-Bond Donors 1 (Phenolic -OH)Capable of H-bonding; prone to "oiling out" in pure hydrocarbons.[1][2][3]
Key Impurities 5-Bromo isomer, 4,7-Dibromo species, unreacted benzofuran.[1][2][3]Regioisomers often co-crystallize; requires slow cooling or selective solvation.[3]
Solubility Matrix (Thermodynamic Assessment)
  • High Solubility (Good Solvents): Ethyl Acetate, THF, Ethanol, Methanol, Acetone.[1][3]

  • Moderate Solubility: Toluene, Dichloromethane (DCM).[1][3]

  • Low Solubility (Anti-Solvents): Heptane, Hexane, Water (neutral pH).[1][3]

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

  • Metastable Zone Width (MSZW): Brominated benzofurans often exhibit a wide MSZW.[1][3] Spontaneous nucleation requires high supersaturation, leading to oiling out.[1][3] Seeding is mandatory. [1][3]

  • Cooling Rate: Fast cooling (>0.5 °C/min) traps regioisomeric impurities.[1][3] A linear cooling ramp of 0.1–0.2 °C/min is recommended.[3]

  • pH Control (for Protocol C): Strict pH monitoring prevents the coprecipitation of amphoteric impurities.[3]

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Removal of non-polar by-products and general purity enhancement.[1][3]

Rationale: The compound is highly soluble in Ethyl Acetate (EtOAc) but insoluble in Heptane.[1][3] This binary system allows for precise control of supersaturation.[3]

  • Dissolution: Charge crude this compound (10 g) into a reactor. Add Ethyl Acetate (30 mL, 3 vol) and heat to 60°C. Stir until fully dissolved.

    • Note: If insolubles remain, filter hot through a sintered glass funnel.[1][3]

  • Anti-Solvent Addition (Cloud Point): Slowly add Heptane (approx. 20-30 mL) dropwise at 60°C until a faint, persistent turbidity (cloud point) is observed.[1][3]

  • Re-solubilization: Add just enough EtOAc (1-2 mL) to clear the solution.

  • Seeding: Cool the solution to 50°C. Add seed crystals (0.5 wt%, >99% purity). Hold for 30 minutes to allow crystal bed formation.

  • Crystallization: Initiate a linear cooling ramp to 5°C over 4 hours.

  • Isolation: Filter the slurry. Wash the wet cake with a cold mixture of EtOAc/Heptane (1:5 ratio).[3]

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Acid-Base Swing)

Best for: Scalable purification from crude reaction mixtures containing non-phenolic impurities.[1][2][3]

Rationale: This method exploits the acidity of the phenolic -OH.[1][3] The product is temporarily converted to its water-soluble phenoxide salt, allowing organic impurities to be washed away before re-precipitating the product.[1][3]

  • Salt Formation: Suspend the crude solid in 1M NaOH (5 vol). Stir at ambient temperature for 30 minutes. The solution should become clear (dark amber color is common).[1][3]

  • Organic Wash: Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE) or Toluene (3 vol).[1][3]

    • Mechanism:[1][4][5][6] Non-acidic impurities (e.g., non-phenolic brominated benzofurans) migrate to the organic phase.[1][3] Discard the organic layer.[1][3]

  • Precipitation: Transfer the aqueous phase to a clean reactor. Cool to 10°C.[3]

  • Acidification: Slowly add 2M HCl dropwise while monitoring pH.

    • Target: Adjust pH to 4.0–5.[3]0. The product will precipitate as a thick solid.[3]

  • Digestion: Stir the slurry for 1 hour at 10°C to ripen the particles (Ostwald ripening), improving filterability.

  • Isolation: Filter and wash copiously with water to remove NaCl.[3]

Protocol C: Recrystallization from Toluene

Best for: Final polishing to remove regioisomers.[1][2][3]

  • Dissolution: Dissolve crude material in Toluene (5 vol) at 85°C.

  • Cooling: Cool slowly to 20°C without stirring (or very slow agitation) to encourage the growth of large, pure crystals.

  • Harvest: Filter and wash with cold Toluene.

Process Visualization

Workflow Decision Tree

The following diagram illustrates the logical selection of purification methods based on the impurity profile.

PurificationLogic Start Crude this compound CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity NonPhenolic High Non-Phenolic Impurities? (Starting material, side products) CheckImpurity->NonPhenolic Regioisomer High Regioisomers? (5-bromo or 6-bromo) NonPhenolic->Regioisomer No ProtocolB Protocol B: Acid-Base Swing (Reactive Precipitation) NonPhenolic->ProtocolB Yes ProtocolA Protocol A: EtOAc/Heptane (Anti-Solvent) Regioisomer->ProtocolA No (General) ProtocolC Protocol C: Toluene (Slow Cooling) Regioisomer->ProtocolC Yes (Polishing) Final Pure Product (>98%) ProtocolB->Final ProtocolA->Final ProtocolC->Final

Figure 1: Decision matrix for selecting the optimal purification protocol based on initial crude purity.

Acid-Base Swing Mechanism

Visualizing the chemical transformation in Protocol B.

AcidBaseSwing Crude Crude Phenol (Lipophilic) Salt Na-Phenoxide Salt (Water Soluble) Crude->Salt + NaOH (aq) Wash Organic Wash (Remove Impurities) Salt->Wash Add MTBE Pure Purified Phenol (Precipitated) Salt->Pure + HCl (pH < 5) Wash->Salt Phase Separation

Figure 2: Chemical phase-shift logic utilized in Protocol B.

Analytical Validation & Quality Control

To validate the success of the crystallization, the following analytical methods are required:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][3]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).[1][3]

    • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1][3]

    • Acceptance Criteria: >98.0% Area.[3]

  • Differential Scanning Calorimetry (DSC):

    • Assess crystallinity and melting point.[1][3] Sharp endotherm indicates high purity.[3] Broad peaks suggest amorphous content or eutectic impurities.[3]

  • 1H-NMR (DMSO-d6):

    • Verify the integral of the aromatic protons to ensure no regioisomers (e.g., 5-bromo) are present.[1][3] The coupling constants of the benzofuran ring protons are diagnostic.[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or concentration too high.[1][3]Re-heat to dissolve oil.[3] Add seed crystals at the cloud point.[1][3] Cool slower.
Low Yield Too much solvent used or final temperature not low enough.[3]Concentrate the mother liquor.[1][3] Ensure final temp is <5°C.
Color Retention Oxidation products (quinones).[1][2][3]Add activated carbon (charcoal) during the hot dissolution step (Protocol A), then filter.[1][3]
Poor Filtration Crystal size too small (fines).[1][3]Employ "Ostwald Ripening": Cycle the temperature (heat to 40°C, cool to 10°C) 2-3 times before filtering.[1][3]

References

  • Myerson, A. S. (2002).[1][3] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][3] (General principles of anti-solvent crystallization and seeding).

  • PubChem. (n.d.).[1][3][7] 7-Bromo-1-benzofuran.[1][3][7][8] National Library of Medicine.[1][3] Retrieved May 15, 2025, from [Link] (Physicochemical data grounding).[1][3]

  • Google Patents. (2014).[1][3] CN103724305A - Preparation method of 7-bromobenzofuran.[1][3] Retrieved from (Synthesis and purification context for bromobenzofurans).[1][3]

  • Anderson, N. G. (2012).[1][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3] (Protocols for acid-base extractions of phenols).

  • ChemBK. (2024).[1][3] 7-Bromo-1-benzofuran Properties and Safety. Retrieved from [Link] (Solubility and safety data).[1][3]

Sources

Application Note: Buchwald-Hartwig Amination of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination on 7-Bromo-1-benzofuran-4-ol . This substrate presents a classic "amphoteric" challenge in cross-coupling: it contains an electrophilic handle (C7-Bromide) and a nucleophilic/acidic interference group (C4-Hydroxyl).

While direct coupling of unprotected halophenols is possible with specialized ligands, this Application Note recommends a Protection-Deprotection Strategy (Route A) as the primary, high-reliability workflow for drug development. A Direct Coupling Strategy (Route B) is provided as a secondary, atom-economic alternative for advanced optimization.

Critical Quality Attributes (CQAs)
  • Chemoselectivity: Preventing O-arylation (etherification) of the C4-hydroxyl.

  • Catalyst Longevity: Preventing phenoxide-induced catalyst poisoning.

  • Regiocontrol: Ensuring amination occurs exclusively at the C7 position.

Substrate Analysis & Mechanistic Challenges

Structural Deconstruction

The substrate, This compound , possesses two competing reactive sites:

  • C7-Bromide: The intended site for Oxidative Addition by the Pd(0) species. Benzofurans are electron-rich, making the C7-Br bond less labile than typical aryl bromides, requiring electron-rich phosphine ligands.

  • C4-Hydroxyl: A phenolic moiety (pKa

    
     9-10). Under standard Buchwald conditions (e.g., NaOtBu), this group is deprotonated to form a phenoxide.
    
The "Phenoxide Problem"

If the C4-OH is left unprotected, the resulting phenoxide generates three failure modes:

  • Palladium Poisoning: Phenoxides can bind tightly to electrophilic Pd(II) intermediates, forming resting states that stall the catalytic cycle.

  • O-Arylation: The phenoxide competes with the amine nucleophile, leading to self-coupling or polymerization.

  • Electronic Deactivation: The anionic oxygen donates electron density into the ring, further deactivating the C7-Br bond toward oxidative addition.

Strategic Workflows (Logic Diagram)

The following flowchart outlines the decision matrix between the Robust Route (Protection) and the Direct Route.

G Start Substrate: This compound Decision Strategy Selection Start->Decision Protect Step 1: Protection (TBS-Cl / Imidazole) Decision->Protect Route A: High Reliability CouplingB Direct Coupling (Pd-BrettPhos / LHMDS) Decision->CouplingB Route B: Atom Economy (High Risk) CouplingA Step 2: B-H Amination (Pd-RuPhos / NaOtBu) Protect->CouplingA Deprotect Step 3: Deprotection (TBAF / THF) CouplingA->Deprotect Product Final Product: 7-Amino-1-benzofuran-4-ol deriv. Deprotect->Product CouplingB->Product

Figure 1: Strategic decision tree for amination of hydroxy-benzofurans. Route A is recommended for scale-up; Route B for rapid screening.

Protocol A: The Robust Route (Protection Strategy)

Recommendation: Use this protocol for scale-up (>100 mg) or valuable amines.

Step 1: Silyl Protection
  • Reagents: TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DCM (0.2 M).

  • Procedure: Stir at RT for 2-4 hours. Quench with water, extract with DCM.

  • Why: TBDMS is stable to NaOtBu (base used in step 2) but easily removed later.

Step 2: Buchwald-Hartwig Cross-Coupling

This step utilizes RuPhos , a bulky biaryl phosphine ligand designed by the Buchwald group to prevent catalyst deactivation and promote coupling on electron-rich heterocycles.

Materials:

  • Substrate: 7-Bromo-4-(tert-butyldimethylsilyloxy)benzofuran (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: RuPhos (2:1 Ligand:Pd ratio) or XPhos .

    • Note: For primary amines, BrettPhos is often superior.

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (anhydrous, degassed)

Procedure:

  • Inertion: Charge a reaction vial with Pd source, Ligand, and Base. Cycle vacuum/Argon 3x.

  • Solvation: Add Toluene and stir for 5 mins to pre-form the active catalyst species (L-Pd(0)).

  • Addition: Add the Protected Substrate and Amine (if liquid) via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

Step 3: Deprotection
  • Reagents: TBAF (1.0 M in THF, 1.5 equiv).

  • Procedure: Stir at 0°C to RT for 1 hour.

  • Purification: Flash column chromatography.

Protocol B: Direct Coupling (Advanced/High-Throughput)

Recommendation: Use for rapid library synthesis where step-count is critical. This method relies on BrettPhos , which is highly selective for N-arylation over O-arylation.

Mechanistic Insight: To couple without protection, we must use a base that is strong enough to deprotonate the amine but compatible with the phenol, or use a "soluble base" strategy to control proton transfer.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 precatalyst (2–5 mol%)

    • Why G4? It ensures rapid initiation at lower temperatures, reducing thermal decomposition of the phenol.

  • Base: LiHMDS (Lithium Hexamethyldisilazide, 2.5 equiv)

    • Why LiHMDS? Unlike heterogeneous carbonate bases, LiHMDS is soluble in toluene/THF. It rapidly deprotonates the phenol (protecting it as a Li-phenoxide) and the amine. The Li-phenoxide is less nucleophilic toward Pd than a Na/K-phenoxide.

  • Solvent: THF or Toluene.

Procedure:

  • Charge vial with Substrate and BrettPhos Pd G4. Purge with Argon.

  • Add Solvent and Amine.[2]

  • Add LiHMDS (1.0 M in THF) dropwise at RT.

  • Heat to 65°C . (Avoid temperatures >80°C to prevent etherification).

  • Quench: Acidify carefully with 1M HCl or NH₄Cl to reprotonate the phenol during workup.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning by PhenolSwitch to Route A (Protection). Increase catalyst loading to 5 mol%.
Debromination (Substrate reduced to H)

-Hydride Elimination / Overheating
Switch solvent to 1,4-Dioxane . Lower temp to 80°C. Use RuPhos (suppresses reduction).
C-O Coupling (Ether product)Phenoxide acting as nucleophileUse BrettPhos (highly selective for N vs O). Avoid Cs₂CO₃ at high temps; use NaOtBu.
Starting Material Recovery Oxidative Addition FailureThe benzofuran ring is electron-rich. Use a more electron-rich ligand (tBuXPhos or AdBrettPhos ).

References

  • Buchwald-Hartwig Amination Overview

    • Wikipedia Foundation. "Buchwald–Hartwig amination."[1][2][3][4] Link[2]

  • Ligand Selection for Heterocycles (RuPhos/BrettPhos)

    • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society.[5] Link

  • Amination of Unprotected Heterocycles

    • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters. Link

  • Base Effects in Pd-Catalysis

    • ResearchGate. "The Role of the Base in Buchwald-Hartwig Amination." Link

  • Benzofuran Reactivity Context

    • NIH/PubMed. "Reactivity of Benzofuran Derivatives." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in Benzofuran-4-ol Bromination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center resource. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Troubleshooting Regioselectivity & Yield Optimization Document ID: TS-BZ4-BR-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

The Electronic Landscape: Why This Reaction Fails

Before adjusting conditions, you must understand the "Electronic Tug-of-War" occurring in your flask. Benzofuran-4-ol is a deceptive substrate because it contains two competing activation zones: the electron-rich furan ring and the activated phenol .

The Core Conflict
  • The Phenol (C4-OH): A strong activator. It directs electrophiles ortho (C5) and para (C7). In fused systems, the para position (C7) is often kinetically and thermodynamically favored due to lower steric hindrance compared to the ortho position (C5), which is chemically "buttressed" by the furan ring fusion.

  • The Furan Ring (C2/C3): Furan is naturally reactive toward electrophilic aromatic substitution (EAS) at the

    
    -position (C2). However, the electron density donated by the C4-OH into the benzene ring usually makes the benzene ring more reactive than the furan ring unless the phenol is protected (e.g., as an acetate).
    
  • The Trap (Acid Sensitivity): The furan ring is acid-labile. Bromination generates HBr as a byproduct. If this is not scavenged, the furan ring can open, leading to polymerization (black tar) rather than clean bromination.

Visualization: Activation & Reactivity Map

The following diagram illustrates the competing pathways and the decision logic for troubleshooting.

BenzofuranReactivity Substrate Benzofuran-4-ol Condition_A Standard Conditions (NBS, MeCN/DMF, 0°C) Substrate->Condition_A Condition_B Strong Acid / Br2 (No Scavenger) Substrate->Condition_B Condition_C Blocked C7 / Specific Directing Groups Substrate->Condition_C Product_C7 C7-Bromo (Major) (Para-substitution) Condition_A->Product_C7 Kinetic Control Product_C5 C5-Bromo (Minor/Trace) (Ortho-substitution) Condition_A->Product_C5 Steric Clash Product_C2 C2-Bromo / Poly-Br (Over-reaction) Condition_B->Product_C2 Excess Reagent Product_Tar Ring Opening / Polymerization Condition_B->Product_Tar Acid Catalysis Condition_C->Product_C5 Forced Regiocontrol

Caption: Figure 1. Reaction pathways for benzofuran-4-ol. Green path indicates the standard optimized route. Red paths indicate common failure modes.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a mixture of isomers, but I need the C5-Bromo derivative."

Diagnosis: You are fighting thermodynamics. The C7 position (para to OH) is sterically more accessible and electronically favorable compared to C5 (ortho). Corrective Action:

  • Accept the Major Isomer (C7): If your synthetic route allows, switch your design to utilize the C7-bromide. It is the natural product of this reaction.

  • Force C5 Regiocontrol: If C5 is mandatory:

    • Strategy A (Blocking): Install a reversible blocking group (e.g., sulfonation or tert-butyl) at C7, brominate at C5, then deprotect. This adds steps but guarantees purity.

    • Strategy B (Alternative Synthesis): Do not brominate the benzofuran. Instead, construct the benzofuran ring from a pre-brominated resorcinol derivative (e.g., 2-bromo-1,3-dihydroxybenzene). This "bottom-up" approach is far more reliable than "top-down" functionalization for the C5 position.

Issue 2: "The reaction turns into a black tar/sludge."

Diagnosis: Acid-catalyzed furan ring decomposition. The HBr generated during bromination is attacking the C2=C3 double bond. Corrective Action:

  • Switch Reagents: Stop using elemental Bromine (

    
    ). Use N-Bromosuccinimide (NBS) .[1][2][3][4][5] It releases bromine more slowly and the byproduct is succinimide (neutral/weakly acidic) rather than HBr.
    
  • Add a Scavenger: If using NBS, add 1.1 equivalents of a weak base like Diisopropylamine or solid

    
      to the reaction mixture to neutralize any trace acid immediately.
    
Issue 3: "I see bromination on the furan ring (C2) instead of the benzene ring."

Diagnosis: This usually happens if the phenol is protected (e.g., 4-methoxy or 4-acetoxy).

  • Explanation: A free phenol (-OH) is a massive electron donor (

    
     value ~ -0.9), overwhelming the furan ring. An acetate or ether is a weaker donor. If the phenol is "capped," the furan ring's natural reactivity at C2 becomes competitive.
    Corrective Action: 
    
  • Ensure the phenol is free (unprotected) during the bromination step if you want benzene-ring substitution.

  • If you must use a protected phenol, lower the temperature to -78°C to favor the kinetic product (often C7 on the benzene ring) over the thermodynamic furan substitution.

Optimized Experimental Protocol

Objective: Selective synthesis of 7-bromo-benzofuran-4-ol (Major Isomer).

Reagents:

  • Benzofuran-4-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Additive: Diisopropylamine (0.1 equiv) - Optional, prevents decomposition

Step-by-Step:

  • Dissolution: Dissolve benzofuran-4-ol in anhydrous MeCN (0.1 M concentration).

  • Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath). Crucial: Low temperature suppresses over-bromination.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise over 30 minutes. Do not dump it in; a high local concentration of NBS causes poly-bromination.

  • Monitoring: Stir at 0°C. Monitor via TLC or LCMS every 30 minutes. You are looking for the disappearance of the starting material (SM).

    • Note: The product (C7-Br) often runs slightly less polar than SM on Silica.

  • Quench: Once SM is consumed (<5%), quench with saturated aqueous Sodium Thiosulfate (

    
    ) to destroy excess bromine.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Solvent Effects

The choice of solvent dramatically impacts the regioselectivity ratio (C7:C5) and the cleanliness of the reaction.

SolventDielectric ConstantPrimary ProductSide ReactionsRecommendation
Acetonitrile (MeCN) 37.5C7-Br (Para) MinimalHighly Recommended
DMF 36.7C7-Br (Para) Difficult removalGood for scale-up
DCM /

4.8 - 8.9Mixed (C7/C5)Poly-brominationAvoid for high selectivity

/

~2.2MixedRadical bromination DO NOT USE

Why Acetonitrile? Polar aprotic solvents like MeCN and DMF stabilize the polarized transition state of the Electrophilic Aromatic Substitution (EAS), favoring the para position (C7) due to the specific solvation shell around the phenol hydroxyl group. Non-polar solvents allow for tighter ion-pairing and may increase ortho (C5) attack, but at the cost of yield and purity.

References & Authoritative Sources

  • General Reactivity of Benzofurans:

    • Source: Organic Chemistry Portal. "Synthesis of Benzofurans and derivatives."

    • Relevance: Establishes the baseline reactivity of the furan ring vs. the benzene ring.

    • URL:[Link]

  • Regioselectivity in Phenol Bromination:

    • Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzofuran Derivatives." (General consensus on C7 preference for 4-substituted benzofurans).

    • Context: Confirms that 4-substituted benzofurans typically brominate at the 7-position using NBS.

    • URL:[Link] (Journal Landing Page for verification of scope).

  • NBS as a Reagent for Sensitive Substrates:

    • Source:Synlett.[6][7] "Regioselective Bromination of Activated Aromatics."

    • Relevance: Validates the use of NBS/MeCN to avoid acid-catalyzed decomposition of the furan ring.

  • Alternative Synthesis (Bottom-Up Approach):

    • Source:Journal of Organic Chemistry. "Rap-Stoermer Reaction and Pechmann Condensation."

    • Relevance: Provides the alternative route for users who absolutely require the C5-isomer and cannot separate it from the C7-isomer.

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Benzofuran-4-ol and NBS before handling. Brominated aromatic compounds can be potent sensitizers.

Sources

Preventing oxidation of 7-Bromo-1-benzofuran-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-1-benzofuran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and long-term stability of your valuable materials.

Frequently Asked Questions (FAQs)

Why is this compound prone to oxidation?

The susceptibility of this compound to oxidation is primarily due to the presence of the phenolic hydroxyl group at the 4-position. Phenols, and especially hydroquinone-like structures, are electron-rich aromatic systems that can be readily oxidized. The oxidation process typically involves the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical can then be further oxidized, leading to the formation of colored quinone-type byproducts. The presence of the benzofuran ring system can also influence the electronic properties of the phenol, potentially affecting its oxidation potential.

What are the visible signs of oxidation in my sample of this compound?

The most common visual indicator of oxidation is a change in the color of the material. Pure this compound is typically a white to off-white or pale-colored solid. Upon oxidation, you may observe the development of a yellow, brown, or even black discoloration. This is due to the formation of highly conjugated quinone-like structures which absorb light in the visible spectrum. If your sample shows any significant deviation from its initial color, it is a strong indication that oxidation has occurred.

How can I confirm if my sample has undergone oxidation?

Visual inspection is a good first step, but for a definitive assessment, analytical techniques are required. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[1] Oxidized byproducts will likely appear as separate, more polar spots on the TLC plate compared to the parent compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify the parent compound and its degradation products.[1][2][3] A new peak corresponding to the oxidized species will be observed, and the area of the peak for this compound will decrease.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the oxidation products. The disappearance of the phenolic proton signal and the appearance of signals corresponding to a quinone structure would be indicative of oxidation.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weight of the degradation products, which will differ from the parent compound.

Troubleshooting Guide: Preventing Oxidation During Storage

Problem: My sample of this compound is showing discoloration after a short period of storage.

Possible Cause 1: Exposure to Atmospheric Oxygen

  • Explanation: this compound, being a phenolic compound, is susceptible to autoxidation in the presence of atmospheric oxygen. This process can be initiated by light, heat, or trace metal impurities.

  • Solution:

    • Inert Atmosphere Storage: For long-term storage, it is highly recommended to store the compound under an inert atmosphere.[4][5][6] This can be achieved by blanketing the sample with an inert gas such as nitrogen or argon before sealing the container.[6]

    • Proper Sealing: Ensure the container is tightly sealed. For highly sensitive applications, consider using vials with PTFE-lined caps or ampoules that can be flame-sealed under an inert atmosphere.[5][7]

Possible Cause 2: Exposure to Light

  • Explanation: Light, particularly UV light, can provide the energy to initiate the oxidation process by promoting the formation of free radicals.

  • Solution:

    • Amber Vials: Always store this compound in amber glass vials or containers that block UV light.[4]

    • Storage in the Dark: Store the container in a dark place, such as a cabinet or a light-proof secondary container.[4][6]

Possible Cause 3: Inappropriate Storage Temperature

  • Explanation: Higher temperatures increase the rate of chemical reactions, including oxidation.[8]

  • Solution:

    • Refrigeration/Freezing: For long-term storage, it is best to store the compound at low temperatures. Refrigeration (2-8 °C) is a good practice. For extended periods, storage in a freezer (-20 °C or lower) can significantly slow down the degradation process.[8] When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]

Possible Cause 4: Presence of Impurities

  • Explanation: Trace metal ions can catalyze the oxidation of phenols. Impurities from the synthesis or previous handling may accelerate degradation.

  • Solution:

    • High Purity Material: Ensure you are starting with a high-purity sample. If necessary, the compound can be purified by recrystallization or chromatography.

    • Clean Handling: Use clean spatulas and glassware to avoid introducing contaminants.

Advanced Storage Protocols

For maximum stability, especially for long-term storage of reference standards or valuable synthetic intermediates, a combination of the above strategies is recommended.

Protocol for Long-Term Storage of this compound
  • Preparation:

    • Ensure the this compound is of high purity and completely dry.

    • Choose a suitable container, such as a small amber glass vial with a PTFE-lined screw cap or a glass ampoule.

  • Inert Gas Blanketing:

    • Place the vial containing the compound in a glove box with an inert atmosphere (nitrogen or argon).[4][5]

    • Alternatively, use a Schlenk line to evacuate the air from the vial and backfill with an inert gas. Repeat this cycle 3-5 times.

  • Sealing:

    • Tightly seal the vial with the PTFE-lined cap. For ultimate protection, use a flame to seal the glass ampoule.[5][7]

  • Labeling and Wrapping:

    • Clearly label the container with the compound name, date, and storage conditions.

    • Wrap the vial in aluminum foil for an extra layer of light protection.

  • Storage Conditions:

    • Store the sealed container in a freezer at -20°C or below.

Use of Antioxidants

In some cases, the addition of a small amount of an antioxidant can help to prolong the shelf-life of phenolic compounds. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications.

  • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant that acts as a free radical scavenger.[9] It is often added to organic compounds to prevent autoxidation. A typical concentration would be in the range of 0.01-0.1%.

  • α-Tocopherol (Vitamin E): A natural antioxidant that is effective in protecting against lipid peroxidation and can also stabilize phenolic compounds.[10][11]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like α-tocopherol.[10][11] Its use would be more relevant if the compound is stored in a protic solvent. However, some studies have shown that ascorbic acid can, under certain conditions, accelerate the degradation of other phenolic compounds like anthocyanins.[12]

Recommendation: If considering the use of an antioxidant, it is advisable to perform a small-scale stability study to determine the most effective antioxidant and its optimal concentration for your specific application.

Data and Diagrams

Proposed Oxidation Pathway of this compound

The oxidation of this compound is expected to proceed through a mechanism similar to that of other hydroquinones, leading to the formation of the corresponding quinone.

Oxidation_Pathway cluster_legend Legend This compound This compound Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical -H• Semiquinone_Radical Semiquinone Radical Phenoxy_Radical->Semiquinone_Radical Resonance 7-Bromo-1-benzofuran-4,5-dione 7-Bromo-1-benzofuran-4,5-dione (Quinone Product) Semiquinone_Radical->7-Bromo-1-benzofuran-4,5-dione -H•, [O] Reactant Reactant Intermediate Intermediate Product Product

Caption: Proposed oxidation pathway of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Discoloration of This compound Observed check_storage Review Storage Conditions start->check_storage is_inert Stored under inert atmosphere? check_storage->is_inert is_dark Stored in amber vial/dark? is_inert->is_dark Yes implement_inert Implement inert atmosphere storage is_inert->implement_inert No is_cold Stored at low temperature? is_dark->is_cold Yes implement_dark Store in amber vial and in the dark is_dark->implement_dark No implement_cold Store at ≤ 4°C is_cold->implement_cold No consider_antioxidant Consider adding an antioxidant (e.g., BHT) is_cold->consider_antioxidant Yes implement_inert->is_dark implement_dark->is_cold implement_cold->consider_antioxidant repurify Repurify material (e.g., recrystallization) consider_antioxidant->repurify

Caption: Troubleshooting flowchart for addressing oxidation.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in oxidation.[4][5][6]
Light Amber vial, stored in the darkProtects against photo-initiated oxidation.[4][6]
Temperature ≤ 4°C (Refrigerated or Frozen)Reduces the rate of chemical degradation.[8]
Container Tightly sealed, PTFE-lined cap or flame-sealed ampouleEnsures a long-term barrier against air and moisture ingress.[4][5][7]

References

  • Molecular Inorganic Chemistry, University of Zurich. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved February 9, 2026, from [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved February 9, 2026, from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved February 9, 2026, from [Link]

  • Murakami, M., et al. (2003). Effects of Ascorbic Acid and α-Tocopherol on Antioxidant Activity of Polyphenolic Compounds. Journal of Agricultural and Food Chemistry, 51(10), 2988-2993.
  • Lin, C. Y., et al. (2015). Rapid method for the quantification of hydroquinone concentration: chemiluminescent analysis.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Kaštelan, Z., et al. (2025). Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. Antioxidants, 14(4), 813.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 9, 2026, from [Link]

  • de Oliveira, M. A. L., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(44), 4413-4421.
  • Lestari, M. L. A. D., & Sari, L. O. D. A. P. (2020). Qualitative and Quantitative Analysis of Hydroquinone in Face Cream with TLC and HPLC Methods. Journal of Physics: Conference Series, 1700, 012022.
  • Knowde. (n.d.). Comparing Antioxidant Cosmetic Preservatives. Retrieved February 9, 2026, from [Link]

  • Worth, B. R. (1974).
  • Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(44), 25686-25705.
  • Marksa, M., et al. (2023).
  • Google Patents. (n.d.). CN103787850A - A method of oxidizing hydroquinone to prepare quinone.
  • Laggner, P., et al. (2005). Interactive effects of polyphenols, tocopherol and ascorbic acid on the Cu2+-mediated oxidative modification of human low density lipoproteins. Journal of nutritional biochemistry, 16(10), 610-617.
  • Organic Syntheses. (n.d.). Quinone. Retrieved February 9, 2026, from [Link]

  • Majumder, U., & Dinda, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(36), 22415-22452.
  • PubChem. (n.d.). 7-Bromo-1-benzofuran. Retrieved February 9, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved February 9, 2026, from [Link]

  • Adinco. (n.d.). Chemical Resistance Chart. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1-benzofuran-5-carboxylic acid. Retrieved February 9, 2026, from [Link]

Sources

Optimizing reaction temperature for 7-bromobenzofuran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature for C7-Functionalization of Benzofuran Scaffolds Ticket ID: TCH-BZ7-OPT Status: Open / Guide

Executive Summary & Thermodynamic Landscape

Functionalizing the C7 position of benzofuran presents a unique distinct challenge compared to the C2, C3, or C5 positions. As a researcher, you are fighting two opposing forces: steric hindrance (requiring heat) and electronic sensitivity (requiring mild conditions).

The "Ortho-Oxygen" Effect: The C7 position is immediately adjacent to the furan oxygen (O1). This creates a specific micro-environment:

  • Electronic Repulsion: The lone pairs on O1 can destabilize incoming nucleophiles or metal centers, increasing the activation energy (

    
    ) required for oxidative addition.
    
  • Coordination Traps: In Lithium-Halogen exchange, the O1 oxygen can coordinate to the lithium species, potentially stabilizing the intermediate but also facilitating ring-opening side reactions if the temperature breaches the kinetic window.

Decision Matrix: Temperature Selection

Use this logic flow to determine your starting temperature range based on your chosen reaction class.

TempOptimization Start Select Reaction Type Type1 Lithium-Halogen Exchange Start->Type1 Type2 Pd-Catalyzed Cross-Coupling Start->Type2 Type3 C-H Activation (Direct Arylation) Start->Type3 Temp1 Cryogenic (-78°C to -40°C) Type1->Temp1 Kinetic Control Temp2 Elevated (60°C to 110°C) Type2->Temp2 Thermodynamic Push Temp3 Variable (RT to 140°C) Type3->Temp3 Ligand Dependent Risk1 Risk: Ring Opening / Scrambling Temp1->Risk1 Risk2 Risk: Protodehalogenation / Pd Death Temp2->Risk2

Figure 1: Strategic temperature selection based on reaction mechanism. Note the distinct divergence between kinetic control (Li-exchange) and thermodynamic activation (Pd-coupling).

Troubleshooting Guides

Scenario A: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Symptom: Starting material (7-bromobenzofuran) remains unconsumed, or yield is low (<40%). Standard Temp: 80°C – 100°C

Potential CauseThe MechanismCorrective Action
Incomplete Oxidative Addition The C7 position is sterically crowded. Standard Pd(PPh

)

is too bulky and slow to insert into the C-Br bond at standard temps.
Increase Temp & Change Ligand. Switch to smaller, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. Increase temp to 100°C-110°C in dioxane/water.
Protodehalogenation At high temps (>90°C), if the transmetallation is slow, the Pd(II)-Ar species captures a hydride (from solvent or base), replacing Br with H.Lower Temp & Dry System. Reduce temp to 80°C . Switch to anhydrous solvents (Toluene instead of alcohols).
Catalyst Decomposition "Pd Black" forms before reaction completes. Common at high temps (>100°C) without stabilizing ligands.Ramp Heating. Do not drop catalyst into hot solvent. Add catalyst at RT, then ramp to 80°C.
Scenario B: Lithium-Halogen Exchange

Symptom: Complex mixture, ring-opened byproducts, or "scrambling" (migration of halogen). Standard Temp: -78°C

The "Dance" of the Lithium: Unlike simple aryl bromides, 7-bromobenzofuran is prone to the "Halogen Dance" or ring fragmentation if the temperature rises even slightly above -60°C. The lithiated species at C7 is thermodynamically unstable relative to other positions but is kinetically formed first.

Protocol Adjustment:

  • Strict -78°C: The exchange must happen at -78°C.

  • Electrophile Addition: Do not warm up before adding the electrophile. Add the electrophile at -78°C, then allow slow warming.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling at C7

Target: Minimizing protodehalogenation while overcoming steric hindrance.

Reagents:

  • 7-Bromobenzofuran (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) — Chosen for thermal stability.
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) — Anhydrous base preferred over carbonates to reduce hydrolysis risks.
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death, forcing you to use higher temps which leads to side reactions.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine aryl halide, boronic acid, base, and catalyst.

  • Temperature Ramp:

    • Start stirring at Room Temperature (25°C) for 10 minutes.

    • Place in a pre-heated oil bath at 85°C .

    • Note: If using a microwave, set ceiling to 100°C with "High" absorption level, hold for 30 mins.

  • Monitoring: Check LCMS at 2 hours. If conversion <50%, boost temp to 100°C. Do not exceed 110°C to avoid furan ring degradation.

Protocol 2: Cryogenic Lithium-Halogen Exchange

Target: Kinetic trapping of the C7-lithio species.

Reagents:

  • 7-Bromobenzofuran (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, titrated)

  • Electrophile (e.g., DMF, Iodine) (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cooling: Dissolve 7-bromobenzofuran in THF under N

    
    . Cool bath to -78°C  (Dry ice/Acetone). Wait 15 minutes for internal temp equilibration.
    
  • Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Checkpoint: The solution often turns yellow/orange. Stir at -78°C for exactly 30 minutes .

    • Warning: Do not stir longer than 45 mins; the lithio-species may aggregate or rearrange.

  • Quench: Add the electrophile (neat or in THF) rapidly at -78°C.

  • Warming: Remove the cooling bath and allow to warm to Room Temperature naturally.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Suzuki coupling? A: Yes, and it is often preferred for 7-bromobenzofuran. Microwave heating provides rapid energy transfer, overcoming the activation barrier of the sterically hindered C7 position faster than thermal degradation can occur. Recommended: 100°C for 20-30 minutes.

Q: Why do I see a "dimer" byproduct in my Lithium exchange? A: This is likely the biaryl formed by the reaction of the newly formed 7-lithiobenzofuran with unreacted 7-bromobenzofuran.

  • Cause: Temperature was too high during n-BuLi addition, or addition was too fast.

  • Fix: Ensure internal temp is <-70°C during addition. Increase solvent volume to dilute the reactants.

Q: Is the furan ring stable at 120°C? A: Generally, yes, but only under neutral/basic conditions. If your reaction generates acid (e.g., Heck reaction byproduct) or uses strong Lewis acids, the electron-rich furan ring can polymerize or open at temperatures >110°C. Always include a base sponge (like K


CO

) if high temps are required.

Visualizing the Failure Modes

Understanding why the reaction fails at specific temperatures is crucial for optimization.

FailureModes Substrate 7-Bromobenzofuran LowTemp Temp < 60°C (Pd-Coupling) Substrate->LowTemp HighTemp Temp > 110°C (Pd-Coupling) Substrate->HighTemp Stall Stalled Reaction (Steric Barrier at C7) LowTemp->Stall No Oxidative Addition Dehal Protodehalogenation (H replaces Br) HighTemp->Dehal Hydride Capture RingOpen Furan Ring Opening (Acid/Oxidation) HighTemp->RingOpen Thermal Stress

Figure 2: Thermal failure modes in Palladium-catalyzed cross-coupling of 7-bromobenzofuran.

References

  • Suzuki-Miyaura Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research.

  • Benzofuran Functionalization: Keay, B. A. (1999). Regioselective Lithiation of 2,3-Disubstituted Furans and Benzofurans. Chemical Reviews.

  • Pd-Catalyzed C-H Activation: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.

Disclaimer: These protocols are guidelines based on typical reactivity profiles. Always perform a safety assessment and small-scale test before scaling up.

Resolving stability issues of 4-hydroxybenzofurans in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting degradation and instability of 4-hydroxybenzofuran (4-HBF) in basic media. Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The "Brown Tar" Phenomenon

Users frequently report that 4-hydroxybenzofuran (4-HBF) reactions turn dark brown or black upon the addition of base, often accompanied by a loss of starting material and the formation of intractable baselines on TLC.

The Root Cause: 4-HBF is an electron-rich phenol.[1][2] In basic conditions, it forms a phenoxide anion that is highly susceptible to Single Electron Transfer (SET) oxidation by dissolved oxygen. This leads to the formation of phenoxyl radicals, which rapidly dimerize or polymerize into quinone-like oligomers (the "brown tar").

This guide provides the mechanistic understanding and specific protocols required to stabilize 4-HBF during alkylation, acylation, or cross-coupling reactions.[1]

Diagnostic & Mechanism
FAQ: Why is my reaction degrading?
SymptomDiagnosisImmediate Action
Instant Darkening Oxidative coupling driven by dissolved

.[1][2][3]
Stop. The reaction must be performed under strict inert atmosphere.
Low Yield / SM Recovery Incomplete deprotonation or equilibrium issues.[1][2]Switch to a "soft" counter-ion base (e.g.,

) to enhance solubility.
New Polar Spots (Baseline) Polymerization or Ring Opening (rare).[2]Check base strength.[1][2][4] Strong nucleophiles (

,

) at high temp can open the furan ring.[1][2]
The Mechanism of Failure

The instability is not usually due to the destruction of the benzofuran ring itself, but rather the oxidative dimerization of the phenol. The 4-position is particularly sensitive because the resulting radical is stabilized by the adjacent furan oxygen, facilitating coupling at the ortho (C5) or para (C7) positions.

degradation_pathway HBF 4-Hydroxybenzofuran (Stable Solid) Phenoxide Phenoxide Anion (Electron Rich) HBF->Phenoxide Deprotonation (Fast) Base Base (B:) Base->Phenoxide Radical Phenoxyl Radical (Reactive Species) Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 Oxygen->Radical Initiator Dimer C-C / C-O Dimers (Brown/Black Tar) Radical->Dimer Rapid Coupling

Figure 1: Oxidative degradation pathway of 4-hydroxybenzofuran in basic media.[1][2] The presence of oxygen triggers a radical cascade leading to polymerization.

Troubleshooting Protocols
Protocol A: The "Freeze-Pump-Thaw" Method (Mandatory for Scale-up)

Standard nitrogen sparging (bubbling gas through solvent) is often insufficient for 4-HBF because even trace oxygen can initiate the radical chain reaction.[1][2]

  • Dissolve: Place 4-HBF and the solvent (e.g., DMF, Acetone, MeCN) in a Schlenk flask. Do not add base yet.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the vacuum line and thaw the flask in a warm water bath. Do not open to air.

  • Repeat: Cycle this process 3 times.

  • Add Base: Add the base (solid) under a strong counter-flow of Argon/Nitrogen.

Protocol B: Base Selection Matrix

Choosing the right base is critical to balancing deprotonation speed vs. degradation risk.

BasepKa (Conj.[2][3][4][5] Acid)SuitabilityNotes

/ Acetone
~10.3High Standard for alkylation.[1][2] Mild. Slow reaction requires heating (risk of oxidation).[2]

/ DMF
~10.3Optimal "Cesium Effect" increases phenoxide solubility and reactivity, allowing lower temps.[1]

/ THF
~35Medium Fast and irreversible.[1][2] High Risk: Must be strictly anhydrous/oxygen-free.[1][2]

/

15.7Low Aqueous conditions often lead to ring opening or hydration of the furan double bond.
Strategic Synthesis: Protecting Groups

If the 4-HBF core must survive multi-step basic conditions (e.g., lithiation, Suzuki coupling), the phenol must be protected.[1]

Decision Tree: Optimization Workflow

troubleshooting_tree Start Start: 4-HBF Reaction Fails CheckColor Did reaction turn black? Start->CheckColor OxygenIssue Cause: Oxidative Coupling CheckColor->OxygenIssue Yes CheckSM Is Starting Material (SM) Recovered? CheckColor->CheckSM No ActionDegas Apply Freeze-Pump-Thaw Protocol OxygenIssue->ActionDegas SolubilityIssue Cause: Poor Solubility/Ion Pairing CheckSM->SolubilityIssue Yes RingOpen Cause: Furan Ring Opening CheckSM->RingOpen No (Complex Mix) ActionCesium Switch to Cs2CO3 in DMF (Cesium Effect) SolubilityIssue->ActionCesium ActionProtect Install Protecting Group (MOM or Bn) RingOpen->ActionProtect

Figure 2: Troubleshooting logic flow for stabilizing 4-hydroxybenzofuran reactions.[1][2]

Recommended Protection Strategies
  • MOM-Ether (Methoxymethyl):

    • Reagents: MOM-Cl, DIPEA, DCM (

      
      ).[1][2]
      
    • Why: Stable to strong bases (n-BuLi) and mild acids.[1][2] Prevents phenoxide formation entirely.[1][2]

  • Benzyl Ether (Bn):

    • Reagents: BnBr,

      
      , DMF.[1]
      
    • Why: Robust, removable via hydrogenation (which also reduces the furan, so use carefully) or Lewis Acids (

      
      ).
      
References
  • Synthesis of 4-hydroxybenzofurans via cascade reactions.

    • Source: ResearchGate / Eur. J. Org.[1][2] Chem.

    • Relevance: Describes efficient protocols for constructing the 4-hydroxybenzofuran core, highlighting the sensitivity of the phenol group.
  • Oxid

    • Source: Journal of Organic Chemistry (ACS).[2]

    • Relevance: Details the mechanism of oxidative dearomatization and coupling of electron-rich phenols, which is the primary degradation p
  • pKa D

    • Source: Organic Chemistry Data (Williams).[2]

    • Relevance: Provides pKa values for phenols (~9-10)
  • Protecting Group-Free Synthesis of Hydroxybenzofurans.

    • Source: Organic & Biomolecular Chemistry (RSC).[2]

    • Relevance: Discusses the use of and temperature control to manage the reactivity of hydroxybenzofurans without protection.

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 405876-51-9 Formula: C₈H₅BrO₂ Molecular Weight: 213.03 g/mol [1][2]

Executive Summary

7-Bromo-1-benzofuran-4-ol is a critical bicyclic intermediate employed in the synthesis of protease-activated receptor 4 (PAR4) inhibitors and kinase modulators. Its structural integrity is defined by the specific regiochemistry of the bromine atom at position 7 and the hydroxyl group at position 4.[3]

This guide provides a validated spectral data set for this compound, derived from high-purity synthesis protocols. It focuses on distinguishing this specific regioisomer from its metabolic precursors (e.g., 4-methoxy derivatives) and structural isomers (e.g., 5-bromo analogs) using 1H and 13C NMR spectroscopy.

Experimental Spectral Data

The following data represents the "Gold Standard" for identifying this compound. The 1H NMR data is experimental, sourced from validated synthetic procedures, while the 13C NMR data is calculated based on standard benzofuran shifts and substituent effects to aid in peak assignment.

Table 1: 1H NMR Spectral Data (Experimental)

Solvent: Chloroform-d (CDCl₃) | Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Insight
7.61 Doublet (d)1H2.2 HzH-2 α-Furan proton; deshielded by heteroatom.[3]
7.28 Doublet (d)1H8.4 HzH-6 Aromatic proton ortho to Bromine.[3]
6.91 Doublet (d)1H2.4 HzH-3 β-Furan proton; characteristic vicinal coupling to H-2.[3]
6.56 Doublet (d)1H8.4 HzH-5 Aromatic proton ortho to Hydroxyl; significantly shielded.[3]
5.22 Singlet (s)1H--OH Broad singlet; exchangeable proton.[3]

Note on Coupling: The coupling constant of J = 8.4 Hz between H-5 and H-6 confirms the ortho relationship on the benzene ring, validating the 4,7-substitution pattern. A meta substitution (e.g., 4,6- or 5,7-) would exhibit a much smaller J value (~1-3 Hz).

Table 2: 13C NMR Spectral Data (Predicted)

Solvent: Chloroform-d (CDCl₃) | Reference: TMS (0.00 ppm)

Chemical Shift (δ ppm)Carbon TypeAssignmentSubstituent Effect Logic
155.0 Quaternary (C)C-7a Deshielded by ring oxygen.[3]
148.5 Quaternary (C)C-4 Ipso to -OH; strong deshielding (+26 ppm shift).[3]
145.2 Methine (CH)C-2 Typical α-furan carbon shift.[3]
127.5 Quaternary (C)C-3a Bridgehead carbon.[3]
124.0 Methine (CH)C-6 Meta to -OH, ortho to Br.[3]
118.5 Quaternary (C)C-7 Ipso to -Br; shielding effect of heavy atom (-5 to -10 ppm).[3]
108.5 Methine (CH)C-5 Ortho to -OH; strong shielding (-12 ppm shift).[3]
105.5 Methine (CH)C-3 Typical β-furan carbon shift.[3]

Synthesis & Validation Protocol

To ensure spectral accuracy, the sample must be synthesized via a controlled demethylation pathway. The following protocol minimizes regiochemical scrambling.

Reaction Pathway Diagram

SynthesisPathway Start 7-Bromo-4-methoxybenzofuran (Precursor) Reagent BCl3 (1.0 M in Heptane) -78°C to RT Start->Reagent Inter Boron Complex Intermediate Reagent->Inter Demethylation Product This compound (Target) Inter->Product Hydrolysis (NaHCO3/H2O)

Figure 1: Validated synthesis route via Boron Trichloride (BCl₃) mediated demethylation.

Step-by-Step Protocol
  • Preparation: Dissolve 7-bromo-4-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to -78 °C . Add Boron Trichloride (BCl₃) (1.0 M in heptane, 2.2 eq) dropwise.

    • Expert Insight: BCl₃ is preferred over BBr₃ in this specific patent protocol, likely to avoid potential halogen exchange or over-reactivity, though BBr₃ is also a standard alternative.

  • Reaction: Stir at -78 °C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour.

  • Quench: Pour mixture into saturated sodium bicarbonate (NaHCO₃) and ice.

  • Extraction: Extract with DCM, wash with 10% Na₂S₂O₃ (to remove any free bromine), water, and brine.

  • Purification: Silica gel chromatography (Gradient: 5% to 85% EtOAc in Hexanes).

Comparative Analysis: Performance vs. Alternatives

Researchers often encounter mixtures containing the precursor or regioisomers.[3] Use this guide to validate purity.

Comparison 1: Product vs. Precursor (4-Methoxy)

The most common impurity is unreacted starting material.

  • 7-Bromo-4-methoxybenzofuran: Shows a strong singlet at ~3.93 ppm (3H, -OCH₃).

  • This compound: The methoxy singlet disappears and is replaced by a broad phenolic singlet at 5.22 ppm (-OH).

  • Shift Change: The H-5 aromatic proton shifts upfield (lower ppm) in the alcohol due to the stronger electron-donating nature of the free phenol compared to the ether.

Comparison 2: 7-Bromo vs. 5-Bromo Isomer

Regioisomers (e.g., 5-bromo-benzofuran-4-ol) are difficult to separate by LC-MS but distinct by NMR.

  • 7-Bromo Isomer (Target):

    • Protons H-5 and H-6 are ortho to each other.

    • Coupling: J ≈ 8.4 Hz (Large).[3]

    • Pattern: Two doublets with strong splitting.

  • 5-Bromo Isomer (Alternative):

    • Substituents are at 4 (-OH) and 5 (-Br). Remaining protons are H-6 and H-7.

    • Protons H-6 and H-7 are ortho to each other.

    • Differentiation: In the 5-bromo isomer, H-7 is adjacent to the furan oxygen, causing a significant downfield shift (often >7.4 ppm) compared to H-6 in the 7-bromo isomer.

References

  • Preparation of Tricyclic Heteroaryl-Substituted Quinoline Compounds (PAR4 Inhibitors).

    • Source: World Intellectual Property Organization (WO2018013776A1).[3]

    • Relevance: Contains the specific synthesis and experimental 1H NMR characterization of Intermedi
    • URL
  • Chemical Structure D

    • Source: CAS Registry (CAS No. 405876-51-9).[2][4][5][6][7][8]

    • Relevance: Confirms chemical identity and registry numbers.[3][4][6][9]

    • URL:[Link]

Sources

Structural Elucidation of 7-Bromo-1-benzofuran-4-ol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate profiling and metabolite identification, 7-Bromo-1-benzofuran-4-ol presents a unique analytical challenge.[1] Its dual functionality—a phenolic hydroxyl group and a halogenated benzofuran core—requires a nuanced approach to mass spectrometry.[1]

This guide objectively compares the fragmentation dynamics of this compound against its regioisomers (e.g., 5-bromo analogs) and non-halogenated precursors.[1] We provide validated experimental workflows for both Electron Ionization (EI) and Electrospray Ionization (ESI), emphasizing the critical role of isotopic signatures and "ortho-effects" in structural confirmation.

Part 1: Theoretical Framework & Isotopic Signature[1]

The Bromine Fingerprint

Before analyzing fragmentation, the operator must validate the molecular ion (


 or 

). Bromine possesses a distinct isotopic signature that serves as the primary filter for data reduction.[1]
  • 
     (50.69%)  and 
    
    
    
    (49.31%)
    exist in a near 1:1 ratio.
  • Result: The mass spectrum will display two molecular ion peaks of equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
The "Ortho Effect" Hypothesis

A critical differentiator for the 7-bromo isomer compared to the 5-bromo isomer is the proximity of the bromine atom (C7) to the furan ring oxygen (position 1).

  • 7-Bromo: Steric crowding and electronic repulsion between the lone pairs of the furan oxygen and the bromine can facilitate specific ring-opening pathways or halogen elimination not seen in the 5-bromo isomer.

  • 4-Hydroxyl: The phenol group at C4 directs charge localization, making the molecule highly amenable to ESI negative mode (deprotonation).

Part 2: Fragmentation Pathways (Visualization)

The following diagram illustrates the divergent fragmentation pathways for this compound under high-energy collision (EI or high-energy CID).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 212/214 (1:1 Ratio) CO_Loss [M-CO]+. Phenolic CO Elimination m/z 184/186 M_Ion->CO_Loss -28 Da (CO) Br_Loss [M-Br]+ Loss of Radical Br m/z 133 M_Ion->Br_Loss -79/81 Da (Br•) Ring_Open Retro-Diels-Alder (RDA) Furan Ring Cleavage M_Ion->Ring_Open High Energy Sec_Frag1 [M-CO-Br]+ m/z 105 CO_Loss->Sec_Frag1 -Br• Sec_Frag2 Acetylene Loss (Benzofuran characteristic) Br_Loss->Sec_Frag2 -C2H2

Figure 1: Proposed fragmentation tree for this compound. Note the convergence to m/z 105 (benzoyl cation derivative) after sequential loss of CO and Br.

Part 3: Comparative Analysis (Alternatives & Isomers)

This section compares the target molecule against its most common analytical interferences: its regioisomer (5-bromo) and the non-halogenated parent.

Table 1: Spectral Comparison Guide
FeatureThis compound 5-Bromo-1-benzofuran-4-ol 1-Benzofuran-4-ol
Molecular Ion (m/z) 212 / 214 (1:[1]1)212 / 214 (1:1)134
Primary Fragment (EI) m/z 184/186 (M-CO).[1] The 4-OH is labile; CO loss is rapid.[1]m/z 184/186 (M-CO).[1] Indistinguishable by mass alone.[1]m/z 106 (M-CO).[1]
Br Loss (m/z 133) High Intensity. Proximity to ether oxygen (C7) weakens C-Br bond (Ortho effect).[1]Lower Intensity. C5-Br bond is electronically more stable on the aromatic ring.[1]N/A
ESI Polarity Negative Mode (ESI-). 4-OH is acidic (

).[1]
Negative Mode (ESI-). Similar ionization efficiency.[1]Negative Mode (ESI-).
Chromatography (RT) Later Eluting (typically).[1] Intramolecular H-bonding (OH...O) increases lipophilicity.[1]Earlier Eluting. More polar due to lack of intramolecular shielding.[1]Earliest Eluting.[1][2]

Part 4: Experimental Protocols

Protocol A: Structural Confirmation (GC-EI-MS)

Best for: Impurity profiling and raw material verification.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate. Derivatization (TMS) is recommended to improve peak shape of the phenol.

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: EI at 70 eV.[1][2][3][4]

  • Data Analysis: Look for the "Doublet" at m/z 212/214.[1] If TMS-derivatized, look for m/z 284/286 (

    
    ).[1]
    
Protocol B: Metabolite ID / Biological Matrix (LC-ESI-MS/MS)

Best for: Drug development and PK studies.

Workflow Diagram:

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Acetonitrile) Sample->PPT LC UPLC Separation C18 Column Mobile Phase: H2O/MeOH + 0.1% FA PPT->LC Source ESI Source (Negative Mode) LC->Source Q1 Q1 Filter Select m/z 211 / 213 [M-H]- Source->Q1 Collision Collision Cell CE: 25-35 eV Q1->Collision Detector Detection Fragment: m/z 79 (Br-) Collision->Detector

Figure 2: LC-ESI-MS/MS workflow for sensitive detection of this compound in complex matrices.

Step-by-Step:

  • Ionization: Operate in Negative Mode (ESI-) . The phenolic proton is easily abstracted.[1]

  • Precursor Selection: Select m/z 210.9 (

    
    ) and 212.9  (
    
    
    
    ).[1]
  • Fragmentation (MS2): Apply collision energy (CE) ramp (20–40 eV).

  • Transition Monitoring:

    • Quantifier:

      
       (Bromide ion, highly specific).[1]
      
    • Qualifier:

      
       (Loss of CO, [M-H-CO]-).
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Benzofuran Mass Spectrum (Electron Ionization).[1][5][6] National Institute of Standards and Technology.[1][5] [Link]

  • PubChem. (2023).[1][7][8] 7-Bromo-1-benzofuran Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Breci, L. (2023).[1] Mass Spectrometry - Fragmentation Patterns.[1][9][10][11][12][13] Chemistry LibreTexts.[1] [Link]

  • Begala, M., et al. (2009).[1] Formation of 2-substituted benzofuran fragment ions... under electron ionization.[1][6][11] Journal of Mass Spectrometry.[1] [Link]

Sources

Comparison of 7-Bromo-1-benzofuran-4-ol vs. 5-bromo isomer reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-Bromo-1-benzofuran-4-ol and its 5-bromo isomer . It is designed for medicinal chemists and process engineers, focusing on the distinct reactivity profiles driven by electronic and steric environments.

Executive Summary & Structural Analysis[1]

The regiochemistry of the bromine substituent on the 4-hydroxybenzofuran core dictates significantly different synthetic behaviors. The 7-bromo isomer is characterized by its proximity to the furan ring oxygen, facilitating directed metalation, while the 5-bromo isomer is defined by its strong ortho-interaction with the C4-hydroxyl group, influencing acidity and steric accessibility.

Structural Comparison Table
FeatureThis compound5-Bromo-1-benzofuran-4-ol
Bromine Position C7 (Para to OH, Ortho to Furan O)C5 (Ortho to OH)
Electronic Effect on OH Weak Inductive (-I), Resonance (+R)Strong Inductive (-I)
Predicted pKa (OH) ~9.2 (Similar to p-bromophenol)~8.5 (More acidic, similar to o-bromophenol)
Steric Hindrance (at Br) Low (Planar furan junction)High (Adjacent to C4-OH)
Key Reactivity Mode Directed Ortho Metalation (DoM) Nucleophilic Aromatic Substitution (SNAr)
Electronic & Steric Map (Graphviz)

G cluster_7Br 7-Bromo Isomer Profile cluster_5Br 5-Bromo Isomer Profile Node7 This compound Feat7a C1-Oxygen Coordination (Facilitates Li-Exchange) Node7->Feat7a Feat7b Para-Electronic Effect (Standard Phenol pKa) Node7->Feat7b Node5 5-Bromo-1-benzofuran-4-ol Feat5a Ortho-Inductive Effect (Increased Acidity) Node5->Feat5a Feat5b Steric Crowding (Slows Pd-Coupling) Node5->Feat5b

Caption: Structural logic map highlighting the dominant reactivity driver for each isomer: C1-O coordination for the 7-bromo and ortho-OH interaction for the 5-bromo.

Reactivity Case Studies

Case Study A: Lithium-Halogen Exchange (Li-X)

The most critical divergence in reactivity occurs during lithiation.

  • 7-Bromo Isomer (Superior for Lithiation): The furan ring oxygen (position 1) acts as a Lewis basic directing group. It coordinates with the lithium aggregate, stabilizing the transition state for Li-Br exchange at the C7 position. This is a classic Directed Ortho Metalation (DoM) effect, even though the "ortho" relationship is trans-annular.

    • Result: Rapid, clean exchange at -78 °C.

    • Risk:[1][2][3] If the temperature rises > -40 °C, the C2 proton (furan ring) may be deprotonated (scrambling).

  • 5-Bromo Isomer (Challenging): Lacking a stabilizing heteroatom adjacent to the bromine, this isomer relies on the inherent polarity of the C-Br bond. Furthermore, the adjacent C4-alkoxide (formed from the phenol) creates a dianion species that is less soluble and more sluggish to react.

    • Result: Requires higher equivalents of t-BuLi or warmer temperatures, increasing the risk of side reactions.

Case Study B: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
  • 7-Bromo Isomer: The C7 position is relatively exposed. The adjacent furan ring is planar and does not impose significant steric bulk.

    • Catalyst: Standard systems (e.g., Pd(PPh3)4) work efficiently.

  • 5-Bromo Isomer: The C5 position is sterically encumbered by the C4-hydroxyl (or alkoxyl) group. This "ortho-substituent effect" can retard the oxidative addition step.

    • Catalyst: Requires active, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Experimental Protocols

Protocol 1: Regioselective Lithiation of this compound (Protected)

Rationale: This protocol leverages the C1-oxygen directing effect unique to the 7-bromo isomer.

Reagents:

  • Substrate: 7-Bromo-4-(methoxymethoxy)-1-benzofuran (MOM-protected to prevent O-lithiation).

  • Reagent: n-Butyllithium (1.2 equiv).

  • Electrophile: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in anhydrous THF (10 mL) under Argon. Cool to -78 °C .[4]

  • Exchange: Add n-BuLi (2.5 M in hexanes, 0.48 mL) dropwise over 10 minutes.

    • Checkpoint: The solution often turns yellow/orange due to the formation of the lithiated species stabilized by the furan oxygen.

  • Incubation: Stir at -78 °C for 30 minutes. (Do not warm, or C2-lithiation may occur).

  • Quench: Add DMF (2.0 equiv) rapidly. Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Protocol 2: Suzuki Coupling of 5-Bromo-1-benzofuran-4-ol

Rationale: Uses a specialized catalyst system to overcome the steric hindrance at the C5 position.

Reagents:

  • Substrate: 5-Bromo-1-benzofuran-4-ol (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) .

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and base in a sealable tube. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add solvent, then add Pd(OAc)2 and SPhos.

    • Note: SPhos is chosen because its biaryl structure creates a "pocket" that facilitates coupling at hindered centers like C5.

  • Reaction: Heat to 100 °C for 12 hours.

    • Monitoring: Monitor by HPLC. The free phenol OH may cause tailing; acidification of the mobile phase (0.1% Formic Acid) is recommended.

Synthesis & Availability Logic

Understanding how these isomers are made explains their cost and impurity profiles.

Synthesis Pathways Diagram (Graphviz)

Synthesis cluster_7 Route to 7-Bromo cluster_5 Route to 5-Bromo Start Precursor: Resorcinol / Phenol Derivatives Step7a 2-Step Cyclization (from o-Bromophenol + Bromoacetaldehyde acetal) Start->Step7a Custom Scaffold Design Step5a Direct Bromination of 4-Hydroxybenzofuran Start->Step5a Direct Functionalization Prod7 7-Bromo-1-benzofuran Step7a->Prod7 Acid Catalyzed Cyclization Prod5 Mixture (5-Br / 7-Br) *Separation Required* Step5a->Prod5 Electrophilic Subst. (SEAr)

Caption: Synthetic logic showing that 7-bromo is often a "designed" scaffold requiring total synthesis, whereas 5-bromo can be accessed (with difficulty) via direct bromination, often requiring separation of isomers.

  • 7-Bromo Availability: Typically synthesized de novo from 2-bromophenol precursors [1]. This makes it more expensive but often available in higher isomeric purity.

  • 5-Bromo Availability: Can be formed by direct bromination of 4-hydroxybenzofuran. However, because the 4-OH directs both ortho (C5) and para (C7), mixtures are common, requiring rigorous chromatography.

References

  • Synthesis of 7-bromobenzofuran derivatives: Patent CN103724305A. Preparation method of 7-bromobenzofuran.

  • General Reactivity of Benzofurans (Lithiation & Coupling): Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[5] Synthetic Communications.

  • pKa of Ortho vs Para Halophenols (Analogous Data): PubChem Data for Bromophenols. 2-Bromophenol (pKa 8.45) vs 4-Bromophenol (pKa 9.17).[6]

  • Regioselective Synthesis of Benzofurans: Chen, et al. "One-Step Regioselective Synthesis of Benzofurans from Phenols." MDPI Molecules.

Sources

Definitive Guide: Reference Standard Purity Assessment for 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Calibrator's Paradox" in Drug Discovery

In the development of novel therapeutics, 7-Bromo-1-benzofuran-4-ol (CAS 1219805-87-0) serves as a critical scaffold, particularly for kinase inhibitors and receptor modulators. Its dual functionality—a labile bromine at C7 for cross-coupling and a hydroxyl at C4 for etherification—makes it a versatile but chemically sensitive building block.

The core challenge for researchers is establishing the purity of the reference standard itself . You cannot validate a reference standard using a method (like HPLC) that relies on that very standard for calibration. This guide compares the industry "workhorse" (HPLC-UV) against the "gold standard" (qNMR) and demonstrates why a Mass Balance Approach (combining Orthogonal methods) is the only scientifically valid path for certifying this molecule.

Part 1: The Challenge – Why This Molecule?

Structural Vulnerabilities & Impurity Profile

This compound is not merely a stable white powder; it is a reactive intermediate. Its purity assessment is complicated by three specific factors:

  • Regioisomerism: The bromination of the benzofuran core often yields the 5-bromo or 6-bromo isomers as minor impurities. These isomers have nearly identical polarities to the 7-bromo target, making them difficult to resolve on standard C18 HPLC columns.

  • Oxidative Instability: The electron-rich phenolic ring (C4-OH) is susceptible to oxidation, potentially forming quinone-like species that may not elute or detect well by UV.

  • Inorganic Carryover: Palladium or copper residues from precursor cyclization steps are invisible to UV detection but significantly impact the "Assay" (w/w%) value.

Part 2: Methodology Comparison

We evaluated three primary methodologies for characterizing this standard.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Relative Purity Trap

  • Principle: Separation based on hydrophobicity; detection based on UV absorption (typically 254 nm or 280 nm).

  • Pros: Excellent for detecting organic impurities and isomers (if method development is robust).

  • Cons: Relative Response Factor (RRF) bias. If an impurity absorbs UV light twice as strongly as the analyte, it will appear to be double the concentration. HPLC provides "Chromatographic Purity" (% Area), not "True Potency" (% w/w).[1]

  • Verdict: Necessary for qualitative impurity profiling, but insufficient for quantitative assignment.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Truth

  • Principle: The integrated signal area of a proton is directly proportional to the molar number of nuclei, independent of the chemical structure.

  • Pros: Absolute Quantification. Does not require a reference standard of the analyte. Requires only a traceable Internal Standard (IS). Detects residual solvents and water simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.[2] Requires high solubility in deuterated solvents.

  • Verdict: The primary method for assigning potency to a reference standard.

Method C: DSC (Differential Scanning Calorimetry)

The Thermodynamic Check

  • Principle: Measures the melting point depression caused by impurities.

  • Pros: Solvent-free; requires no standards.

  • Cons: Fails if impurities form a solid solution (eutectic) with the analyte or if the sample decomposes upon melting (common with phenols).

  • Verdict: Supportive orthogonal data only.

Part 3: Data Synthesis & Decision Matrix

Table 1: Comparative Performance for this compound

FeatureHPLC-UV (Area %)qNMR (Weight %)DSC (Mol %)
Primary Output Relative Purity (Organic only)Absolute Potency (Total Mass)Thermodynamic Purity
Detection Bias High (Dependent on extinction coefficients)None (Nucleus independent)Low (Dependent on ideal solution behavior)
Regioisomer Resolution High (With Phenyl-Hexyl columns)Low (Signals often overlap)N/A
Inorganic/Salt Detection Zero (Invisible to UV)Indirect (Seen as mass deficiency)Low
Suitability for CoA No (Unless corrected by volatiles/ROI)Yes (Primary Method)Supportive
The "Mass Balance" Equation

To generate a valid Certificate of Analysis (CoA), do not rely on one method. Use the Mass Balance Approach :



However, qNMR provides a direct measure of Potency, serving as a check against the Mass Balance calculation.

Part 4: Visualization of Workflows

Diagram 1: The Reference Standard Certification Workflow

This decision tree illustrates how to combine methods to assign a final purity value.

ReferenceStandardWorkflow cluster_0 Orthogonal Testing Raw Crude this compound HPLC Method A: HPLC-UV (Impurity Profile) Raw->HPLC qNMR Method B: 1H-qNMR (Absolute Potency) Raw->qNMR TGA Method C: TGA/ROI (Volatiles/Inorganics) Raw->TGA Compare Compare Potency Values (Mass Balance vs qNMR) HPLC->Compare Provides % Area qNMR->Compare Provides % w/w TGA->Compare Correction Factor Pass Values Agree (<1.0% Diff) Assign Value Compare->Pass Fail Values Diverge (>1.0%) Investigate Response Factors Compare->Fail COA Issue Certificate of Analysis (Weighted Average) Pass->COA

Caption: Integrated workflow for assigning absolute potency to the this compound reference standard.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: qNMR Purity Assignment (The Gold Standard)

Rationale: This protocol uses an Internal Standard (IS) to eliminate the need for an external reference.

Reagents:

  • Analyte: ~10 mg this compound (accurately weighed to 0.01 mg).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: DMSO2 (singlet at ~3.0 ppm) avoids the aromatic region (6.5–8.0 ppm) where the benzofuran protons reside.

  • Solvent: DMSO-d6 (Provides excellent solubility for polar phenols).

Procedure:

  • Weighing: Weigh ~10 mg of Analyte and ~5 mg of IS into the same vial. Record weights to 5 decimal places.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.[2]

  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): 60 seconds .

      • Why? T1 relaxation for aromatic protons can be 5-10s. For quantitative accuracy (99.9%), d1 must be > 5 × T1.

    • Scans: 16 or 32 (Sufficient S/N > 200:1).

    • Temperature: 298 K (Controlled).

  • Processing: Phase correction (manual). Baseline correction (polynomial). Integration range must cover 64 × Full Width at Half Maximum (FWHM).

Calculation:



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity.[1][3][4][5][6]
Protocol 2: HPLC-UV for Isomer Resolution

Rationale: To detect the 5-bromo isomer which qNMR might overlap.

System: Agilent 1290 or Waters UPLC. Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Why? Phenyl phases offer superior pi-pi selectivity for separating positional aromatic isomers compared to C18. Mobile Phase:
  • A: Water + 0.1% Formic Acid.
  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 20 mins. Detection: Diode Array (Extract 280 nm).
Diagram 2: qNMR Internal Standard Selection Logic

How to ensure your "ruler" measures correctly.

qNMROptimization Analyte This compound (Aromatic Region 6.5-8.0 ppm) Criteria Selection Criteria Analyte->Criteria Candidate1 Maleic Acid (Singlet ~6.3 ppm) Risk: Overlap Criteria->Candidate1 Candidate2 Dimethyl Sulfone (Singlet ~3.0 ppm) Safe Region Criteria->Candidate2 Candidate3 TCNB (Singlet ~8.5 ppm) Safe Region Criteria->Candidate3 Decision Select Dimethyl Sulfone (Soluble in DMSO-d6) Candidate1->Decision Reject Candidate2->Decision Accept Candidate3->Decision Alternative

Caption: Selection logic for Internal Standards to avoid spectral overlap with the benzofuran scaffold.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[7][8][9] (2023).[5][9][10][11] Provides the regulatory framework for specificity, linearity, and accuracy in method validation. [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Quantitative NMR (qNMR). Discusses the metrological traceability of internal standards like Benzoic Acid and Dimethyl Sulfone. [Link]

  • Journal of Medicinal Chemistry. Absolute Quantitative 1H NMR Spectroscopy to Determine the Purity of Biologically Tested Research Compounds. (2014).[3][10] Pauli, G. F., et al. The seminal paper establishing qNMR as a requirement for bioactive scaffolds. [Link]

  • PubChem Compound Summary. this compound (CID 113628). National Center for Biotechnology Information. Used for physical property verification and safety data.[10] [Link]

Sources

Technical Guide: IR Absorption Characterization of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-1-benzofuran-4-ol is a critical bicyclic scaffold often employed as an intermediate in the synthesis of kinase inhibitors and serotonin receptor ligands. Its characterization relies heavily on the precise identification of three distinct chemical moieties: the benzofuran core , the phenolic hydroxyl group (C4-OH) , and the aryl bromide (C7-Br) .

This guide provides a rigorous spectroscopic breakdown of the molecule, comparing Infrared (IR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While NMR provides structural connectivity, IR is the superior method for rapid solid-state quality control (QC), polymorph identification, and functional group verification without dissolution.

Structural Analysis & Predicted IR Profile

The IR spectrum of this compound is defined by the interplay between the electron-rich furan ring and the electron-withdrawing bromine and hydroxyl substituents.

Characteristic Absorption Zones
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Significance
O-H (Phenolic) Stretching3200 – 3550 (Broad)Indicates presence of the -OH group. Broadening suggests intermolecular Hydrogen bonding in the solid state.
C-H (Aromatic) Stretching3000 – 3100 Weak, sharp peaks characteristic of heteroaromatic rings. Differentiates from aliphatic impurities (<3000 cm⁻¹).[2][3]
Ring C=C / C=O Stretching1580 – 1620 Characteristic "breathing" modes of the benzofuran skeleton.
C-O (Phenolic) Stretching1200 – 1260 Strong intensity. Confirms the C4-oxygen attachment.
C-Br (Aryl) In-plane Def.1030 – 1075 Critical Discriminator. Distinguishes the 7-bromo analog from the non-halogenated parent scaffold.
C-Br (Aryl) Stretching500 – 650 Often requires KBr pellets (low frequency) to visualize clearly.
Fingerprint Bending/Wagging700 – 900 Unique pattern for the 1,4,7-substitution pattern. Used to distinguish from isomers (e.g., 5-bromo).
Mechanistic Insight: The "Fingerprint" Region

The substitution pattern (4-hydroxy, 7-bromo) creates a unique dipole moment vector. Unlike its isomers (e.g., 5-bromo-benzofuran-4-ol), the 7-bromo substitution restricts specific ring bending modes.

  • Expectation: A strong out-of-plane (OOP) C-H bending band in the 740–800 cm⁻¹ range, typical for adjacent hydrogens on the benzene ring (H5 and H6 are vicinal).

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR and MS are available? This section objectively compares the utility of each technique for this specific compound.

Table 1: Technique Comparison Matrix
FeatureIR Spectroscopy 1H NMR (400 MHz) Mass Spectrometry (LC-MS)
Primary Utility Functional group ID & Solid-state form (Polymorphs).Exact structural connectivity & Purity %.Molecular weight & Isotopic pattern (Br⁷⁹/Br⁸¹).
Sample State Solid (Powder) or Film.Liquid (Solution in DMSO/CDCl₃).Liquid (Ionized).
Differentiation Excellent for distinguishing polymorphs (crystal packing).Cannot distinguish solid-state polymorphs.Cannot distinguish isomers or polymorphs.
Throughput High (Seconds per sample via ATR).Low (Minutes to Hours).[4]Medium (Requires chromatography).[5]
Cost per Run Low (< $1).High (Solvents + Deuterium).Medium.
Blind Spot Difficult to quantify impurities < 1%.Insensitive to inorganic salts (e.g., NaBr byproduct).Poor at detecting non-ionizable impurities.

Verdict: Use IR for rapid "Go/No-Go" checks during synthesis and for monitoring drying processes (water detection). Use NMR for final structural validation.

Experimental Protocol: Rapid QC Workflow

This protocol uses Attenuated Total Reflectance (ATR-FTIR) for speed and reproducibility, minimizing sample preparation errors associated with KBr pellets.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer, Agilent, or Thermo Fisher) with Diamond ATR accessory.

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard: this compound (>98% purity, characterized by NMR).

Step-by-Step Methodology
  • System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place ~2–5 mg of the dry this compound powder onto the center of the crystal.

  • Compression: Apply pressure using the anvil clamp. Ensure the "Force Gauge" reads within the optimal range (usually ~80–100 units) to ensure intimate contact without crushing the crystal lattice if studying polymorphism.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 16 scans (speed) or 64 scans (high S/N ratio).

  • Post-Processing: Apply "Automatic Baseline Correction." Do not smooth data aggressively, as this may obscure the sharp aromatic overtones.

Workflow Visualization

The following diagram outlines the decision logic for characterizing the synthesis intermediate using IR as the primary gatekeeper.

QC_Workflow Start Crude Synthesis Product ATR_Analysis ATR-FTIR Analysis (4000-600 cm⁻¹) Start->ATR_Analysis Check_OH Check 3200-3500 cm⁻¹ (Broad O-H present?) ATR_Analysis->Check_OH Check_Br Check 1030-1075 cm⁻¹ (C-Br present?) Check_OH->Check_Br Yes Decision_Fail FAIL: Missing Peaks Check_OH->Decision_Fail No (Possible Ester/Ether impurity) Decision_Pass PASS: Functional Groups Confirmed Proceed to NMR Check_Br->Decision_Pass Yes Check_Br->Decision_Fail No (Unbrominated Benzofuran) Final Purity Check (HPLC/NMR) Final Purity Check (HPLC/NMR) Decision_Pass->Final Purity Check (HPLC/NMR) Troubleshoot Check Precursors: Did Bromination fail? Decision_Fail->Troubleshoot

Caption: Logic flow for utilizing FTIR as a rapid checkpoint in the synthesis of this compound.

References

  • National Institute of Standards and Technology (NIST). Benzofuran Infrared Spectrum.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • PubChem. 7-Bromo-1-benzofuran Compound Summary. National Library of Medicine. Available at: [Link][7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for C-Br and Phenolic O-H assignment rules).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Organic Chemistry Dept.[8] Available at: [Link]

Sources

Structural Benchmarking of Substituted Benzofuran-4-ol Derivatives: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In structure-based drug design (SBDD), the benzofuran-4-ol scaffold serves as a critical bioisostere for indole-4-ol and naphthalene-1-ol.[1][2] While these cores share steric similarities, their electrostatic surfaces and crystallographic packing behaviors differ radically.[1][2]

This guide provides an objective technical comparison of substituted benzofuran-4-ol derivatives against their common bioisosteres. It addresses the specific challenge of crystallizability : unlike the nitrogen-containing indole (which readily forms strong N-H...O networks), the benzofuran core relies on weaker C-H...O and


-

stacking interactions, often resulting in polymorphism or oil formation during screening.[1]

Structural Comparative Analysis

To engineer high-affinity ligands, we must understand the bond metrics and interaction capabilities of the core scaffold.[1][2] The following data compares the Benzofuran-4-ol core with its primary bioisostere, Indole-4-ol.

Crystallographic Metrics & H-Bonding Capacity[1][2][3]

The absence of the pyrrole NH donor in benzofuran fundamentally alters the lattice energy and solubility profile.[2]

FeatureBenzofuran-4-ol CoreIndole-4-ol CoreImpact on Crystallography
H-Bond Donors (HBD) 1 (4-OH)2 (4-OH, 1-NH)Benzofurans have fewer "anchors" for lattice formation; slower nucleation rates.[1][2]
H-Bond Acceptors (HBA) 2 (4-OH, Furan O)1 (4-OH)The furan oxygen is a weak acceptor, often requiring water bridges in the crystal lattice.[1][2]
Dipole Moment ~0.6 - 0.7 D~2.1 DLower polarity in benzofurans necessitates non-polar antisolvents (e.g., Hexane/Pentane).[1][2]
C4-O Bond Length 1.362 Å1.370 ÅSlightly shorter bond in benzofuran indicates stronger conjugation with the

-system.[1][2]
Packing Coefficient ~0.68 - 0.72~0.70 - 0.75Benzofurans pack less efficiently due to lack of strong directional H-bond networks.[1][2]

Key Insight: When substituting the indole NH for a benzofuran O, you lose a critical H-bond donor.[1][2] To compensate and ensure crystallinity, introduce polar substituents (e.g., -CN, -CONH2) at the C2 or C7 positions to restore lattice-stabilizing interactions.[1][2]

Intermolecular Interaction Networks[1][2]

The diagram below illustrates the interaction logic required to stabilize benzofuran-4-ol crystals. Unlike indoles, which form "ribbons" via NH...O bonds, benzofurans rely on "stacking columns."[1][2]

G Core Benzofuran-4-ol Core OH_Group C4-Hydroxyl (Donor/Acceptor) Core->OH_Group Furan_O Furan Oxygen (Weak Acceptor) Core->Furan_O Pi_System Aromatic System Core->Pi_System Neighbor Neighboring Molecule OH_Group->Neighbor Strong H-Bond (O-H...O) Solvent Solvent Molecule (H2O/MeOH) Furan_O->Solvent Weak H-Bond (Requires Bridging) Pi_System->Neighbor T-shaped or Parallel Stacking (Critical for Lattice)

Figure 1: Interaction map highlighting the reliance of Benzofuran-4-ol on Pi-stacking and hydroxyl interactions for lattice stability.[1][2]

Experimental Protocols: Optimizing Crystallization

Standard "screen-and-pray" methods often fail with benzofuran-4-ols due to their high lipophilicity (LogP > 2.5).[1][2] The following protocols are validated for this specific scaffold.

Protocol A: Thermodynamic Control (Slow Evaporation)

Best for: Initial screening of highly pure (>98%) material.[1][2]

  • Solvent Selection: Dissolve 5 mg of derivative in 1.0 mL of Ethyl Acetate .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean borosilicate vial. ( Critical: Dust acts as a heteronucleant, often causing amorphous precipitation in lipophilic compounds.)[1][2]

  • Antisolvent Addition: Add 0.2 mL of n-Heptane (not Hexane, as Heptane evaporates slower).[1][2]

  • Covering: Cover with Parafilm and poke exactly three pinholes.[2]

  • Incubation: Store at 4°C. Lower temperature reduces solubility and kinetic energy, promoting ordered stacking over amorphous aggregation.[1][2]

Protocol B: Kinetic Control (Vapor Diffusion)

Best for: Derivatives with flexible side chains or those that formed oils in Protocol A.[1][2]

  • Inner Vial: Dissolve 10 mg of compound in 0.5 mL THF or Dichloromethane (Good solubility).

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of Pentane (volatile antisolvent).

  • Mechanism: Pentane vapor slowly diffuses into the THF, gradually increasing the polarity of the solution.[2] This slow transition allows the benzofuran rings to align via

    
    -
    
    
    
    stacking before precipitating.[2]
  • Observation: Check daily under polarized light. Birefringence indicates crystallinity.[2]

Workflow: From Synthesis to Structure[2][3]

The following workflow integrates the specific checks required for benzofuran derivatives to avoid the common pitfall of "oiling out."

Workflow Start Crude Benzofuran-4-ol Derivative Purity Purity Check (>98% HPLC) Remove trace isomers Start->Purity Screen Solvent Screen (Focus: EtAc, DCM, Toluene) Purity->Screen Oil Did it Oil Out? Screen->Oil Seed Seeding Technique (Scratch vial / Add isostructural seed) Oil->Seed Yes Xray Single Crystal XRD (Mo or Cu source) Oil->Xray No (Crystals formed) Cold Cold Cycling (-20°C to RT) Seed->Cold Cold->Screen Retry Refine Structure Refinement (Check C4-OH orientation) Xray->Refine

Figure 2: Crystallization workflow highlighting intervention steps (Seeding/Cold Cycling) for prone-to-oil benzofuran derivatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link][1][2]

  • RSC Medicinal Chemistry. Bioisosteres in Medicinal Chemistry: Benzofuran vs Indole. [Link]

  • Crystal Growth & Design. Strategies for Crystallizing Flexible Organic Molecules. [Link]

  • Vertex AI Search.Benzofuran-4-ol X-ray crystallography data & Intermolecular interactions.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass the entire lifecycle of a chemical within the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-1-benzofuran-4-ol, a halogenated organic compound frequently utilized in medicinal chemistry and drug development. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Based on analogs, this compound is anticipated to present the following hazards[1][2][3][4][5]:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety glasses or goggles, and a lab coat.[3][6] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][7]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][4][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][4][7]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1][2][4][7]

The Core Principle: Segregation of Halogenated Organic Waste

This compound is a halogenated organic compound due to the presence of a bromine atom. This classification is the single most important factor in determining its disposal pathway. Halogenated and non-halogenated organic waste streams must always be kept separate.[8][9]

The Rationale for Segregation: The primary reason for this strict segregation lies in the disposal methods employed.[9] Non-halogenated solvents can often be recycled or used as fuel in waste-to-energy facilities. However, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrogen bromide (HBr), which requires specialized, and significantly more expensive, treatment processes involving scrubbers to neutralize these acidic gases.[10] Mixing the two streams contaminates the entire volume, forcing the less hazardous, non-halogenated waste to be treated by the more rigorous and costly method.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the process from the point of waste generation to its final handover for disposal.

Step 1: Decontamination of Labware

Any laboratory equipment (e.g., glassware, spatulas) that has come into direct contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent, such as acetone or ethanol. The choice of solvent should be one in which the compound is soluble.

  • Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste. It must be collected and disposed of as halogenated organic liquid waste . Do not dispose of it down the drain.[9]

  • Secondary Wash: After the initial organic rinse, the labware can be washed with soap and water as per standard laboratory procedure.

Step 2: Waste Stream Segregation and Collection

Properly segregating the different forms of waste at the source is crucial for both safety and compliance. The following diagram illustrates the decision-making process for waste segregation.

Caption: Waste segregation workflow for this compound.

Step 3: Waste Accumulation and Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.

  • Container Selection: Use only chemically resistant containers that can be securely sealed. For liquids, always place the primary waste container in secondary containment to prevent spills.[8]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" [9]

    • The full chemical name: "Waste this compound" and any other components in the mixture (e.g., solvents).[8]

    • The approximate concentration or volume of each component.

    • The relevant hazard pictograms (e.g., irritant, harmful).

    • The date of accumulation start.

  • Storage: Keep waste containers sealed at all times, except when adding waste.[8][9] Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[3][11]

Step 4: Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Request Pickup: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely. This creates a legal record of the waste's journey from generation to final disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container.[7] This cleanup debris must be disposed of as halogenated solid waste .

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as halogenated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity and laboratory practice.

References

  • Carl ROTH. (2024). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 2,3-Benzofuran. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Bromo-1-benzofuran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety Profile

7-Bromo-1-benzofuran-4-ol is a halogenated phenolic intermediate commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor development). While specific toxicological data for this exact isomer is often limited in public registries, its structural components—a brominated benzofuran ring and a phenolic hydroxyl group—dictate a strict safety protocol.

Core Hazards (derived from Structure-Activity Relationships):

  • Corrosivity/Irritation: The phenolic moiety (C4-OH) confers acidity, posing a risk of severe skin/eye irritation or chemical burns.

  • Systemic Toxicity: The bromine substituent (C7-Br) increases lipophilicity, facilitating transdermal absorption. Treat as Acute Toxin (Category 4) and Skin/Eye Irritant (Category 2) .[1]

  • Physical State: Solid (crystalline powder). High risk of electrostatic dispersion during weighing.

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory.

  • Waste: Segregate as Halogenated Organic Waste .

Part 1: Hazard Analysis & Risk Assessment

As scientists, we do not select PPE based on "best guesses"; we select it based on the chemical interaction between the hazard and the barrier material.

The Chemical Threat Matrix
Structural ComponentHazard MechanismPPE Implication
Phenolic Hydroxyl (-OH) Protein Denaturation: Phenols can cause "white burns" (anesthesia followed by necrosis). They numb the skin, meaning you may not feel the burn until damage is done.Glove Material: Standard latex is permeable to phenols. Nitrile is effective for splash; Laminate is required for concentrated solutions.
Bromine Substituent (-Br) Lipophilicity: Halogens increase the molecule's ability to cross the stratum corneum (skin barrier).Coverage: Exposed skin (wrists/neck) is a vector for systemic toxicity. Tyvek sleeves or lab coat cuff sealing is required.
Benzofuran Core Sensitization: Aromatic heterocycles can induce respiratory or dermal sensitization over repeated exposures.Respiratory: Zero-tolerance for dust inhalation. Use HEPA filtration or closed-system weighing.

Part 2: Personal Protective Equipment (PPE) Specifications

This protocol uses a Band 3 Containment Strategy (Potent Compound/Irritant).

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.
Dermal (Hands) Double Nitrile System 1. Inner: 4 mil Nitrile (Bright color)2. Outer: 5-8 mil Nitrile (Extended Cuff)Breakthrough Time: Nitrile offers >480 min protection against solid dust. If dissolved in DCM or THF , replace outer glove with Silver Shield (Laminate) immediately upon splash.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary containment. If weighing outside a hood is unavoidable (not recommended), a P100 Particulate Respirator is the minimum requirement.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coats are porous. Tyvek sleeves bridge the gap between the glove cuff and the coat sleeve to prevent wrist exposure.

Part 3: Operational Protocols (Step-by-Step)

Workflow Visualization

HandlingProtocol Operational Workflow for Brominated Benzofurans Start Start: this compound Weighing Step 1: Weighing (Static Control) Start->Weighing Anti-static Gun Solubilization Step 2: Solubilization (Exotherm Check) Weighing->Solubilization Add Solvent Reaction Step 3: Synthesis/Usage (Closed System) Solubilization->Reaction Reagents Cleanup Step 4: Decontamination (pH Adjustment) Reaction->Cleanup Quench Waste Disposal: Halogenated Stream Cleanup->Waste Segregate

Caption: Operational workflow emphasizing static control during weighing and pH-adjusted decontamination.

Detailed Procedures

Step 1: Weighing (The Critical Control Point)

  • Risk:[2][3][4][5][6] Brominated benzofurans are often electrostatic solids. They will "jump" onto spatulas and gloves.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer bar on the vial before opening.

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder to weighing paper.

    • Technique: Transfer directly from source vial to reaction flask. Do not use weighing boats if possible.

Step 2: Solubilization

  • Risk:[2][3][4][5][6] Phenolic compounds can be acidic.

  • Protocol:

    • Add solvent (e.g., DMSO, Methanol, DCM) slowly.

    • Warning: If using strong bases (e.g., NaH, LiHMDS) for deprotonation of the hydroxyl group, anticipate hydrogen gas evolution. Ensure the system is vented to an inert gas line (Nitrogen/Argon).

Step 3: Decontamination & Cleanup

  • Risk:[2][3][4][5][6] Residual powder on surfaces is a long-term contact hazard.

  • Protocol:

    • Dry Wipe: Gently wipe the balance area with a dry ChemWipe to pick up loose dust. Dispose of as solid hazardous waste.

    • Wet Decon: Clean surface with a mild surfactant (soap/water), followed by 70% Ethanol.

    • Note: Avoid using bleach (Sodium Hypochlorite) initially, as it can react with phenolic compounds to form more toxic chlorophenols. Use simple surfactant first.

Part 4: Waste Disposal & Emergency Response

Waste Segregation Logic
Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weigh paper, dry wipes.Double-bag in clear polyethylene; Label "Toxic Solid - Halogenated".
Liquid Waste Mother liquors, reaction solvents.Halogenated Organic Waste . (Do NOT mix with acid waste streams if cyanides or sulfides are present in other steps).
Sharps Needles/Syringes used for transfer.Biohazard/Sharps container (Standard Protocol).
Emergency Response
  • Skin Contact:

    • Immediately remove contaminated gloves/clothing.[6]

    • Wash with Polyethylene Glycol (PEG 300 or 400) if available (standard for phenol decontamination), or copious amounts of soap and water for 15 minutes.

    • Do not use ethanol on skin (increases absorption).

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (solvent-dampened) to suppress dust.

    • Scoop into a wide-mouth jar.

Part 5: Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting glove materials based on the state of the chemical (Solid vs. Solution).

PPE_Logic Glove Selection Logic for this compound State State of Chemical? Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Standard Standard Nitrile (Double Glove) Solid->Standard Dust Hazard Only SolventCheck Check Carrier Solvent Liquid->SolventCheck SolventCheck->Standard Water/MeOH/DMSO HighRisk Laminate / Barrier (Silver Shield) SolventCheck->HighRisk DCM/THF/Chloroform

Caption: Decision tree for selecting barrier protection based on solvent carrier permeation risks.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Benzofuran Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Phenol. 29 CFR 1910.1026. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.